molecular formula C41H45F3N8O5S B15544374 Gridegalutamide CAS No. 2446929-86-6

Gridegalutamide

Numéro de catalogue: B15544374
Numéro CAS: 2446929-86-6
Poids moléculaire: 818.9 g/mol
Clé InChI: YUVGVJYLOFTILT-INJOXJOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gridegalutamide is an orally bioavailable androgen receptor (AR) degrader, with potential antineoplastic activity. Upon administration, this compound causes degradation of AR, prevents AR-mediated signaling and inhibits the proliferation of AR-overexpressing tumor cells. AR plays a key role in tumor cell proliferation in castration-resistant prostate cancer (CRPC).

Propriétés

Numéro CAS

2446929-86-6

Formule moléculaire

C41H45F3N8O5S

Poids moléculaire

818.9 g/mol

Nom IUPAC

2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[[(3R)-2,6-dioxopiperidin-3-yl]amino]phenyl]acetamide

InChI

InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33-/m1/s1

Clé InChI

YUVGVJYLOFTILT-INJOXJOKSA-N

Origine du produit

United States

Foundational & Exploratory

Gridegalutamide's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gridegalutamide (also known as BMS-986365 and CC-94676) is a first-in-class, orally bioavailable heterobifunctional molecule designed to address resistance to androgen receptor (AR) pathway inhibitors in the treatment of prostate cancer.[1][2] It operates through a novel dual mechanism of action, functioning as both a potent AR antagonist and a selective degrader of the AR protein.[3][4] This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular activity.

Core Mechanism: A Dual-Action Approach

This compound is classified as a Proteolysis Targeting Chimera (PROTAC), a molecule engineered to harness the cell's natural protein disposal system to eliminate specific target proteins.[3] Its structure incorporates two key functional ends: one that binds to the androgen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

Simultaneously, the part of the this compound molecule that binds to the AR also acts as a competitive antagonist, directly inhibiting AR signaling. This dual mechanism of antagonism and degradation provides a comprehensive blockade of AR pathway activity, offering a potential advantage over traditional AR inhibitors that only block signaling.

Quantitative In Vitro Data

The in vitro potency and binding affinity of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data, comparing its activity to the standard-of-care androgen receptor inhibitor, enzalutamide (B1683756).

Table 1: Androgen Receptor Binding Affinity

CompoundTargetAssay TypeKi (nM)
This compoundAndrogen ReceptorRadioligand Binding Assay3.6
EnzalutamideAndrogen ReceptorRadioligand Binding Assay47

Table 2: In Vitro Potency

ActivityCell LinesThis compound Potency vs. Enzalutamide
Inhibition of Androgen-Stimulated AR Target Gene TranscriptionMultiple Prostate Cancer Cell Lines~100-fold more potent
Inhibition of AR-Dependent Cell ProliferationMultiple Prostate Cancer Cell Lines10 to 120-fold more potent

Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound, leading to both the inhibition and degradation of the androgen receptor.

This compound Mechanism of Action This compound's Dual Mechanism of Action cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Gridegalutamide_ext This compound (Oral Administration) This compound This compound Gridegalutamide_ext->this compound Enters Cell Ternary_Complex Ternary Complex (AR-Gridegalutamide-CRBN) This compound->Ternary_Complex Binds to AR AR_nucleus AR This compound->AR_nucleus Binds and Inhibits AR Androgen Receptor (AR) AR->Ternary_Complex AR->AR_nucleus Translocates to Nucleus CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited by this compound Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR ARE Androgen Response Element (ARE) AR_nucleus->ARE Binding Blocked AR_nucleus->ARE Transcription Gene Transcription ARE->Transcription Inhibited ARE->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Inhibited Transcription->Cell_Proliferation

Caption: Dual mechanism of this compound: AR degradation and antagonism.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of this compound. These are based on standard methodologies employed for similar molecules and should be optimized for specific experimental conditions.

Western Blot for Androgen Receptor Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of the androgen receptor in prostate cancer cell lines following treatment with this compound.

Western_Blot_Workflow Workflow for AR Degradation Assessment by Western Blot start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment 2. Treatment (this compound, Vehicle Control) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 7. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-AR, Anti-Actin/Tubulin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Image Acquisition & Densitometry Analysis detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western blot analysis of AR degradation.

Detailed Methodology:

  • Cell Culture: Plate prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media and allow them to adhere and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

Cell_Proliferation_Assay_Workflow Workflow for Cell Proliferation Assay start Start seeding 1. Cell Seeding (e.g., LNCaP, VCaP in 96-well plates) start->seeding treatment 2. Compound Treatment (Serial dilutions of this compound) seeding->treatment incubation 3. Incubation (e.g., 3-5 days) treatment->incubation reagent_addition 4. Add Viability Reagent (e.g., MTS, WST-1, or CellTiter-Glo) incubation->reagent_addition measurement 5. Signal Measurement (Absorbance or Luminescence) reagent_addition->measurement data_analysis 6. Data Analysis (Calculate IC50 values) measurement->data_analysis end End data_analysis->end

Caption: General workflow for assessing cell proliferation.

Detailed Methodology:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined density in charcoal-stripped serum-containing medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control (e.g., enzalutamide).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3 to 5 days).

  • Reagent Addition: Add a cell viability reagent such as MTS, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the signal intensity against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

CRBN Engagement Assay (NanoBRET)

This assay is used to confirm that this compound engages with its intended E3 ligase, Cereblon, within living cells.

CRBN_Engagement_Assay_Workflow Workflow for NanoBRET CRBN Engagement Assay start Start transfection 1. Cell Transfection (with NanoLuc-CRBN fusion vector) start->transfection plating 2. Cell Plating (in 96-well plates) transfection->plating treatment 3. Compound Addition (this compound) plating->treatment tracer_addition 4. Add Fluorescent Tracer treatment->tracer_addition substrate_addition 5. Add NanoLuc Substrate tracer_addition->substrate_addition read_plate 6. Measure Luminescence and Fluorescence substrate_addition->read_plate calculate_bret 7. Calculate BRET Ratio read_plate->calculate_bret end End calculate_bret->end

Caption: Workflow for confirming CRBN engagement using NanoBRET.

Detailed Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a vector encoding a NanoLuc luciferase-CRBN fusion protein.

  • Cell Plating: Plate the transfected cells into 96-well plates.

  • Compound Addition: Treat the cells with a range of concentrations of this compound.

  • Tracer Addition: Add a fluorescently labeled CRBN tracer molecule that binds to the same site as this compound.

  • Substrate Addition: Add the NanoLuc substrate to initiate the luminescence reaction.

  • Plate Reading: Measure both the luminescence from the NanoLuc-CRBN and the fluorescence from the tracer using a plate reader capable of detecting both signals.

  • BRET Calculation: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the fluorescent tracer and confirms target engagement.

Conclusion

This compound demonstrates a compelling dual in vitro mechanism of action by both antagonizing and degrading the androgen receptor. Its superior potency compared to enzalutamide in preclinical models highlights its potential to overcome resistance mechanisms in prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel AR-targeting therapeutics. This in-depth understanding of its molecular activity is crucial for its ongoing clinical development and for the broader field of targeted protein degradation.

References

Gridegalutamide: A Preclinical Technical Guide to a Dual-Acting Androgen Receptor Degrader and Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gridegalutamide (also known as BMS-986365 and CC-94676) is a novel, orally bioavailable, heterobifunctional molecule designed for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] It represents a next-generation therapeutic approach that targets the androgen receptor (AR), a key driver of prostate cancer progression.[4][5] Unlike traditional antiandrogens that solely block AR signaling, this compound possesses a dual mechanism of action: it acts as both a competitive antagonist and a potent degrader of the AR protein. This guide provides a comprehensive overview of the preclinical discovery and development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Discovery and Design

This compound was developed by Celgene, now under Bristol Myers Squibb, to overcome resistance mechanisms to existing AR pathway inhibitors (ARPIs) like enzalutamide (B1683756). Resistance often arises from AR overexpression, point mutations in the AR ligand-binding domain (LBD), or the presence of AR splice variants.

This compound is a proteolysis-targeting chimera (PROTAC). Its structure consists of three key components:

  • An AR-binding moiety , derived from the enzalutamide core, which provides high-affinity binding to the AR LBD.

  • A cereblon (CRBN)-binding moiety , which recruits the CRL4CRBN E3 ubiquitin ligase complex.

  • A linker that connects the AR-binding and CRBN-binding moieties.

This design allows this compound to act as a molecular bridge, bringing the AR protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome. A key aspect of its design was to engineer a molecule with high receptor binding affinity while exhibiting low intrinsic agonist activity, enabling a more profound inhibition of AR signaling compared to conventional antagonists.

Mechanism of Action

This compound's dual mechanism of action provides a comprehensive blockade of AR signaling.

  • AR Antagonism : By occupying the AR ligand-binding domain, this compound competitively inhibits the binding of androgens, thereby preventing receptor activation and downstream signaling.

  • AR Degradation : this compound recruits the CRL4CRBN E3 ubiquitin ligase to the AR protein. This results in the polyubiquitination of AR, marking it for degradation by the 26S proteasome. This degradation is the primary driver of its efficacy. The elimination of the AR protein itself, rather than just its inhibition, helps to overcome resistance mechanisms such as AR overexpression. Preclinical studies have confirmed that the degradation is proteasome-dependent, as it can be blocked by proteasome inhibitors like MG132, and CRBN-dependent, as it is inhibited by agents that block the CRL4CRBN complex.

Gridegalutamide_Mechanism_of_Action cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Proteasome 26S Proteasome AR->Proteasome AR_Signaling AR Signaling & Gene Transcription AR->AR_Signaling This compound This compound (BMS-986365) This compound->AR Antagonizes This compound->p1 CRBN CRL4-CRBN E3 Ligase CRBN->p2 Ub Ubiquitin (Ub) Ub->p2 Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Androgen Androgen Androgen->AR Activates Cell_Proliferation Tumor Cell Proliferation AR_Signaling->Cell_Proliferation p1->AR Binds p1->CRBN Recruits p2->AR Ubiquitination

Caption: Dual mechanism of action of this compound.

Preclinical Efficacy Data

In Vitro Activity

This compound has demonstrated potent activity in a variety of preclinical in vitro models of prostate cancer.

Table 1: In Vitro AR Binding and Degradation

Parameter This compound (BMS-986365) Enzalutamide Cell Line / Assay Reference(s)
AR Binding Affinity (Ki) 3.6 nM 47.0 nM Biochemical Assay
AR Degradation (DC50) 10 - 40 nM No degradation Prostate Cancer Cells
AR Degradation (DC50, AR WT) 6 nM No degradation VCaP
AR Degradation (DC50, AR F877L) 11 nM No degradation VCaP
AR Degradation (DC50, AR T878A) 10 nM No degradation LNCaP
AR Degradation (DC50, AR H875Y) 12 nM No degradation LNCaP

| AR Degradation (DC50, AR L702H) | Weak degrader | No degradation | - | |

DC50: Half-maximal degradation concentration.

This compound is significantly more potent than enzalutamide at inhibiting AR-dependent cellular functions. It is approximately 10 to 120-fold more potent at inhibiting the proliferation of multiple prostate cancer cell lines and about 100-fold more potent at inhibiting the transcription of AR target genes, such as FKBP5. While it is a weak degrader of the clinically relevant AR L702H mutant, it still effectively inhibits the proliferation of cells expressing this mutation.

In Vivo Activity

The in vivo efficacy of this compound has been evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of prostate cancer.

Table 2: In Vivo Efficacy in Prostate Cancer Models

Model Type Details Treatment & Dose Key Findings Reference(s)
Pharmacodynamics VCaP CDX 30 mg/kg, PO, single dose 91% AR degradation at 6h; 83% at 24h.
Efficacy Enzalutamide-resistant VCaP CDX 30 mg/kg/day, PO Maintained stable tumor volume, while enzalutamide and vehicle groups showed tumor progression.
Efficacy PDX (CTG-2441, mCRPC, AR WT) 60 mg/kg/day, PO for 47 days Deep and durable tumor suppression, comparable to enzalutamide.
Efficacy PDX (CTG-2440, Abiraterone-resistant, mCRPC, AR WT) 60 mg/kg/day, PO More efficacious and durable tumor suppression compared to enzalutamide.

| Efficacy | Advanced CRPC & Therapy-Resistant PDX Models | Not specified | Achieved tumor volume reductions of 63-92%. | |

CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft; PO: Per os (by mouth); WT: Wild-Type.

These in vivo studies demonstrate that this compound effectively degrades AR, suppresses AR signaling, and inhibits tumor growth in models of both castration-sensitive and advanced, therapy-resistant prostate cancer. Notably, while enzalutamide treatment can lead to an increase in AR protein levels (a potential resistance mechanism), this compound maintains low levels of AR protein.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used in the evaluation of this compound, based on standard practices in the field.

AR Binding Affinity Assay
  • Objective : To determine the binding affinity (Ki) of the compound for the androgen receptor.

  • Method : Competitive radioligand binding assay.

  • Procedure :

    • A source of AR protein (e.g., lysate from cells overexpressing AR or purified recombinant AR LBD) is prepared.

    • The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone).

    • Increasing concentrations of the test compound (this compound) or a known competitor (enzalutamide) are added to compete with the radioligand for binding to AR.

    • After incubation to reach equilibrium, bound and free radioligand are separated (e.g., via filtration through a glass fiber filter).

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 (concentration of compound that inhibits 50% of radioligand binding) is determined by non-linear regression analysis.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro AR Degradation Assay (Western Blot)
  • Objective : To quantify the dose-dependent degradation of AR protein.

  • Cell Lines : Prostate cancer cell lines such as VCaP (AR amplification) or LNCaP (AR T878A mutation).

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control for a specified time (e.g., 6, 18, or 24 hours).

    • To confirm the mechanism, co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) can be performed.

    • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Total protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for AR. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using densitometry software. AR levels are normalized to the loading control.

    • The DC50 is calculated as the concentration of the compound that causes a 50% reduction in AR protein levels compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AR_Binding AR Binding Assay (Ki determination) AR_Degradation AR Degradation Assay (Western Blot, DC50) Cell_Proliferation Cell Proliferation Assay (IC50 determination) Gene_Expression AR Target Gene Expression (qPCR) PK_PD Pharmacokinetics & Pharmacodynamics (AR Degradation in Tumors) Gene_Expression->PK_PD CDX_Model Cell Line-Derived Xenograft (CDX) Models (e.g., VCaP) PDX_Model Patient-Derived Xenograft (PDX) Models (Therapy-Resistant) Efficacy_Study Tumor Growth Inhibition Studies CDX_Model->Efficacy_Study PDX_Model->Efficacy_Study Clinical_Trials Clinical Trials Efficacy_Study->Clinical_Trials Discovery Compound Discovery & Optimization Lead_Candidate Lead Candidate (this compound) Discovery->Lead_Candidate Lead_Candidate->AR_Binding Lead_Candidate->AR_Degradation Lead_Candidate->Cell_Proliferation Lead_Candidate->Gene_Expression

Caption: Preclinical development workflow for this compound.
Cell Proliferation Assay

  • Objective : To determine the half-maximal inhibitory concentration (IC50) for cell growth.

  • Cell Lines : LNCaP, VCaP, C4-2, etc.

  • Procedure :

    • Cells are seeded in 96-well plates in media containing charcoal-stripped serum to minimize baseline androgen levels.

    • After 24 hours, the medium is replaced with fresh medium containing a low concentration of a synthetic androgen (e.g., 0.1 nM mibolerone) to stimulate AR-dependent proliferation.

    • Cells are treated with a serial dilution of the test compound (this compound or enzalutamide).

    • After a set incubation period (e.g., 4-6 days), cell viability is assessed using a colorimetric or fluorometric assay (e.g., WST-1, CellTiter-Glo).

    • Absorbance or luminescence is read using a plate reader.

    • Data is normalized to vehicle-treated controls, and the IC50 value is calculated using a four-parameter logistic curve fit.

In Vivo Xenograft Efficacy Study
  • Objective : To evaluate the anti-tumor activity of this compound in a living organism.

  • Model : Immunocompromised mice (e.g., male SCID or nude mice) bearing subcutaneous VCaP or PDX tumors.

  • Procedure :

    • Tumor Implantation : VCaP cells are mixed with Matrigel and injected subcutaneously into the flank of the mice. For PDX models, small fragments of patient tumor tissue are surgically implanted.

    • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²).

    • Randomization : Mice are randomized into treatment groups (e.g., vehicle, enzalutamide, this compound) based on tumor volume.

    • Dosing : Compounds are formulated for oral gavage and administered daily at specified doses (e.g., 30 or 60 mg/kg). Body weight is monitored as a measure of general toxicity.

    • Endpoint : The study continues for a predetermined period (e.g., 28-47 days) or until tumors in the control group reach a maximum allowed size.

    • Analysis : At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors may be processed for pharmacodynamic analysis (e.g., Western blot for AR levels) or histological examination.

Conclusion

The preclinical data for this compound (BMS-986365) establish it as a potent, orally bioavailable, dual-acting AR-directed therapeutic. Its ability to induce profound and sustained degradation of both wild-type and clinically relevant mutant forms of the androgen receptor distinguishes it from traditional AR antagonists. The superior efficacy observed in models of enzalutamide and abiraterone (B193195) resistance highlights its potential to overcome key clinical challenges in the treatment of advanced prostate cancer. These robust preclinical findings have provided a strong rationale for its ongoing clinical development in patients with metastatic castration-resistant prostate cancer.

References

Gridegalutamide: A Technical Deep Dive into its Mechanism of Action on the Androgen Receptor Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gridegalutamide (BMS-986365, CC-94676) is a pioneering, orally bioavailable, heterobifunctional small molecule that represents a significant advancement in the therapeutic landscape for prostate cancer. Classified as a Proteolysis Targeting Chimera (PROTAC), this compound exhibits a dual mechanism of action, functioning as both a potent antagonist and a selective degrader of the androgen receptor (AR).[1][2] This dual action allows it to overcome key resistance mechanisms to current antiandrogen therapies.[2][3] This technical guide provides a comprehensive overview of this compound's impact on the AR signaling cascade, presenting key preclinical quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction to Androgen Receptor Signaling and this compound's Therapeutic Rationale

The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical driver of prostate cancer cell proliferation and survival.[4] In the absence of a ligand, the AR resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to androgens such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes that promote cell growth and survival, such as prostate-specific antigen (PSA).

Standard-of-care treatments for advanced prostate cancer, including androgen deprivation therapy (ADT) and direct AR antagonists like enzalutamide (B1683756), aim to inhibit this signaling pathway. However, resistance often develops through mechanisms such as AR overexpression, mutations in the AR ligand-binding domain (LBD), and the emergence of AR splice variants that are constitutively active.

This compound was designed to address these resistance mechanisms. As a PROTAC, it comprises three key components: a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this compound utilizes a derivative of enzalutamide to bind to the AR's LBD and a novel ligand to recruit the Cereblon (CRBN) E3 ligase. This proximity induces the ubiquitination of the AR by the CRL4CRBN E3 ligase complex, marking it for degradation by the proteasome. This degradation-based mechanism, coupled with direct antagonism, offers a more profound and durable suppression of AR signaling compared to traditional inhibitors.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its potent and selective activity against the androgen receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line / Assay ConditionsComparisonReference
AR Binding Affinity (Ki) 3.6 nMRadioligand binding assayEnzalutamide Ki = 47 nM
AR Degradation (DC50) 6 nMCW-R22PC_HR (AR H875Y mutant)-
1509 nMPC3 (AR L702H mutant)-
Maximum AR Degradation (Ymin) 12%CW-R22PC_HR (AR H875Y mutant)-
41%PC3 (AR L702H mutant)-
Inhibition of Cell Proliferation ~10-120x more potent than enzalutamideMultiple prostate cancer cell linesEnzalutamide
Inhibition of AR-stimulated Transcription ~100x more potent than enzalutamideReporter gene assayEnzalutamide
Table 2: In Vivo Efficacy of this compound in Xenograft Models
ModelTreatmentOutcomeReference
VCaP Mouse Xenograft 30 mg/kg, QD, PO for 3 days91% AR protein reduction at 6 hours; 83% AR protein reduction at 24 hours
PDX CTG-2441 (mCRPC, AR WT) 60 mg/kg, QD for 47 daysDeep and durable tumor suppression, comparable to enzalutamide (50 mg/kg)
PDX CTG-2440 (Abiraterone-resistant, mCRPC, AR WT) 60 mg/kg, QD for 47 daysMore efficacious and durable tumor suppression than enzalutamide
Table 3: Clinical Efficacy of this compound (Phase I Interim Analysis)
Dose LevelEndpointResultPatient PopulationReference
900 mg BID PSA reduction ≥30%55% of patientsProgressive mCRPC (n=95)
PSA reduction ≥50%35% of patientsProgressive mCRPC (n=95)
PSA reduction ≥90%10% of patientsProgressive mCRPC (n=95)
Progression-free at 6 months45% of patientsProgressive mCRPC (n=95)

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies for similar compounds and should be optimized for specific experimental conditions.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate cancer cells following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (MG132 pre-treatment followed by this compound).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control (GAPDH). Calculate the percentage of AR degradation relative to the vehicle control. Determine the DC50 value by plotting the percentage of degradation against the log of the this compound concentration and fitting to a dose-response curve.

Co-Immunoprecipitation (Co-IP) of AR and CRBN

Objective: To demonstrate the this compound-dependent interaction between the androgen receptor and the Cereblon (CRBN) E3 ligase.

Materials:

  • Prostate cancer cells expressing AR and CRBN

  • This compound stock solution

  • MG132 (proteasome inhibitor)

  • Co-IP lysis buffer

  • Primary antibodies: anti-AR, anti-CRBN, and control IgG

  • Protein A/G magnetic beads

  • Elution buffer

  • Western blot reagents (as described in 3.1)

Protocol:

  • Cell Treatment: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours). Pre-treat with MG132 to prevent the degradation of the complex.

  • Cell Lysis: Lyse cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with anti-AR antibody or control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using anti-AR and anti-CRBN antibodies.

  • Data Analysis: A band for CRBN in the sample immunoprecipitated with the AR antibody (and vice versa) in the this compound-treated sample, but not in the vehicle or IgG control, indicates a drug-dependent interaction.

AR Reporter Gene Assay

Objective: To measure the antagonistic effect of this compound on androgen-induced AR transcriptional activity.

Materials:

  • A cell line engineered to co-express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an ARE promoter.

  • Cell culture medium

  • This compound stock solution

  • Androgen (e.g., DHT)

  • Luciferase assay reagent

Protocol:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound in the presence of a fixed concentration of DHT (e.g., the EC50 for DHT-induced luciferase expression). Include controls for basal activity (vehicle only) and maximal activation (DHT only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage of inhibition of DHT-induced activity for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Caption: this compound's dual mechanism: AR antagonism and proteasomal degradation.

Experimental Workflow for AR Degradation Assessment

AR_Degradation_Workflow start Start: Seed Prostate Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer probing Antibody Probing (Anti-AR, Anti-GAPDH) transfer->probing detection ECL Detection and Imaging probing->detection analysis Densitometry Analysis and DC50 Calculation detection->analysis end End: Quantified AR Degradation analysis->end

Caption: Workflow for quantifying AR degradation via Western Blot.

Conclusion

This compound represents a novel and promising therapeutic strategy for prostate cancer, particularly in the context of resistance to current AR-targeted therapies. Its dual mechanism of action, combining potent AR antagonism with selective, proteasome-mediated degradation, leads to a profound and durable inhibition of the AR signaling cascade. The preclinical data robustly support its enhanced potency over existing standards of care and its efficacy against various AR mutations. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other AR-targeting PROTACs. As this compound progresses through clinical trials, it holds the potential to become a cornerstone of treatment for patients with advanced prostate cancer.

References

The Dual-Action Pharmacodynamics of Gridegalutamide: A Technical Guide to a Novel Androgen Receptor Degrader in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamics of Gridegalutamide (also known as BMS-986365 or CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Developed by Celgene, now under Bristol Myers Squibb, this compound is a proteolysis-targeting chimera (PROTAC) that exhibits a unique dual mechanism of action, combining potent AR degradation with direct AR antagonism.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, and detailed experimental protocols.

Executive Summary

This compound represents a significant advancement in the targeting of the androgen receptor, a key driver of prostate cancer progression. As a heterobifunctional molecule, it recruits the cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This degradation is rapid, potent, and effective against both wild-type and clinically relevant mutant forms of the AR that confer resistance to current therapies.[6] Furthermore, this compound's direct antagonism of the AR provides a secondary mechanism to inhibit any residual receptor activity. Preclinical studies have demonstrated its superiority over standard-of-care AR inhibitors in various models, and it has shown promising anti-tumor activity and a manageable safety profile in early clinical trials.[6][7]

Mechanism of Action: A Dual Approach to AR Inhibition

This compound's innovative design as a PROTAC allows it to harness the cell's own protein disposal machinery to eliminate the AR. It consists of a ligand that binds to the AR and another that recruits the CRBN E3 ubiquitin ligase, linked by a chemical scaffold. This proximity induces the formation of a ternary complex between the AR and CRBN, leading to the polyubiquitination of the AR and its subsequent degradation by the proteasome.[4] This dual-action mechanism of AR degradation and antagonism offers a potential advantage in overcoming resistance to existing AR pathway inhibitors.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ternary_Complex AR-Gridegalutamide-CRBN Ternary Complex This compound->Ternary_Complex Binds to AR and CRBN AR_translocation AR Translocation (Blocked by Antagonism) This compound->AR_translocation Antagonism AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeting Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation ARE Androgen Response Element (ARE) AR_translocation->ARE Binding Gene_Transcription Gene Transcription (Inhibited) ARE->Gene_Transcription Activation

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacodynamic Data

Preclinical studies have quantified the potent activity of this compound in various prostate cancer cell lines, including those with mutations that confer resistance to standard therapies.

Table 1: In Vitro Degradation Potency of this compound against Wild-Type and Mutant Androgen Receptor
Cell LineAR StatusDC50 (nM)Maximum Degradation (Ymin)
CW-R22PC_HRH875Y Mutant612%
PC3L702H Mutant150941%

Data sourced from a 2024 study on next-generation oral AR degraders.[8]

Table 2: Comparative Androgen Receptor Binding Affinity
CompoundKi (nM)
This compound3.6
Enzalutamide (B1683756)47.0

Data sourced from a 2024 study on next-generation oral AR degraders.[8]

Table 3: In Vivo Efficacy of this compound in a VCaP Mouse Xenograft Model
Treatment Group (30 mg/kg, QD for 3 days)AR Protein Reduction (6h)AR Protein Reduction (24h)
This compound91%83%

Data sourced from a 2024 study on next-generation oral AR degraders.[8]

In patient-derived xenograft (PDX) models of mCRPC, this compound (60 mg/kg, QD for 47 days) demonstrated deep and durable tumor suppression, comparable to enzalutamide in a wild-type AR model and more efficacious in an abiraterone-resistant model.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.

In Vitro AR Degradation Assay (Western Blot)

This assay is fundamental for quantifying the degradation of the AR protein in response to this compound treatment.

Methodology:

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are plated in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (typically 18-24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel, separated by electrophoresis, and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour, followed by incubation with a primary antibody against AR overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The membrane is re-probed for a loading control (e.g., GAPDH or β-actin). Band intensities are quantified using densitometry software to determine the percentage of AR degradation relative to the vehicle control.[6]

start Start: Plate Prostate Cancer Cells treatment Treat with this compound (Serial Dilutions) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis (Normalize to Loading Control) detection->analysis end End: Determine DC50 and Dmax analysis->end

Figure 2: Western Blot Experimental Workflow.
Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of AR degradation on the viability and proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded in an opaque-walled 96-well plate.

  • Treatment: After 24 hours, cells are treated with a serial dilution of this compound.

  • Incubation: The plate is incubated for 5-7 days.

  • Reagent Addition: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[2][9][10][11]

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of the AR.

Methodology:

  • Reaction Setup: A master mix containing E1 and E2 enzymes, ubiquitin, the target protein (AR), and ATP in a reaction buffer is prepared.

  • Treatment: The CRBN E3 ligase complex and this compound (or DMSO control) are added to the reaction mix.

  • Incubation: The reaction is incubated to allow for ubiquitination.

  • Termination and Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blot using an anti-AR antibody.

  • Interpretation: A ladder of higher molecular weight bands above the unmodified AR band indicates polyubiquitination.[12]

Clinical Development and Future Directions

This compound is currently being evaluated in a Phase I clinical trial (NCT04428788) in men with progressive mCRPC.[8][12][13] Interim analysis of 95 patients showed that this compound was well-tolerated with a manageable safety profile.[8] Encouraging clinical activity was observed, with 35% of patients at the 900 mg BID dose achieving a prostate-specific antigen (PSA) reduction of ≥50%.[8] These promising early results support the continued development of this compound as a potential new treatment paradigm for patients with advanced prostate cancer, including those who have developed resistance to current AR-targeted therapies.[6]

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_outcome Potential Outcome vitro In Vitro Studies (Degradation, Binding, Proliferation) vivo In Vivo Studies (Xenograft Models) vitro->vivo Demonstrates Potency and Efficacy phase1 Phase I Trial (NCT04428788) (Safety, Tolerability, PK, Efficacy) vivo->phase1 Supports Clinical Investigation phase3 Phase III Trial (Pivotal Efficacy and Safety) phase1->phase3 Promising Results approval Regulatory Approval phase3->approval treatment New Treatment Option for mCRPC approval->treatment

Figure 3: this compound Development Pathway.

Conclusion

This compound's dual mechanism of androgen receptor degradation and antagonism positions it as a highly promising therapeutic agent for metastatic castration-resistant prostate cancer. Its ability to potently degrade both wild-type and mutant AR, coupled with encouraging preclinical and early clinical data, suggests it may overcome the limitations of current AR-targeted therapies. The detailed pharmacodynamic data and experimental protocols provided in this guide offer a valuable resource for the scientific community to further understand and build upon the development of this next-generation prostate cancer treatment.

References

The Molecular Basis for Gridegalutamide's Selectivity for the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gridegalutamide (also known as BMS-986365 or CC-94676) is a novel, orally bioavailable heterobifunctional molecule designed to overcome resistance to current androgen receptor (AR) pathway inhibitors in the treatment of prostate cancer.[1][2] Its distinct mechanism of action, which combines high-affinity binding and subsequent degradation of the androgen receptor, provides a dual-pronged approach to inhibiting AR signaling.[1] This technical guide elucidates the molecular basis for this compound's selectivity and potent activity against the androgen receptor, providing a comprehensive overview of its mechanism, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: A Dual Approach to Androgen Receptor Inhibition

This compound operates as a Proteolysis Targeting Chimera (PROTAC), a class of drugs designed to selectively eliminate specific proteins by co-opting the cell's natural protein disposal system.[2] It is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[3] One end of this compound binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.

This simultaneous binding of both the AR and CRBN forms a ternary complex, which facilitates the ubiquitination of the AR. Poly-ubiquitinated proteins are recognized and targeted for degradation by the proteasome, the cell's primary machinery for protein catabolism. This process of induced degradation is a key differentiator from traditional AR inhibitors like enzalutamide (B1683756), which only block the receptor's function.

In addition to inducing degradation, this compound's binding to the AR LBD also acts as a direct antagonist, competitively inhibiting the binding of androgens and preventing downstream signaling. This dual mechanism of action—degradation and antagonism—is believed to contribute to its potent anti-tumor activity and its ability to overcome resistance mechanisms that can arise with conventional AR-targeted therapies.

dot

This compound's Dual Mechanism of Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Cellular Processes This compound This compound AR_binding_moiety AR Binding Moiety This compound->AR_binding_moiety Binds to CRBN_binding_moiety CRBN Binding Moiety This compound->CRBN_binding_moiety Binds to Ternary_Complex Ternary Complex Formation (AR-Gridegalutamide-CRBN) Linker Linker AR Androgen Receptor (AR) AR_binding_moiety->AR High-Affinity Binding CRBN Cereblon (CRBN) E3 Ligase CRBN_binding_moiety->CRBN Recruitment AR->Ternary_Complex Signaling_Inhibition AR Signaling Inhibition AR->Signaling_Inhibition Antagonism by this compound CRBN->Ternary_Complex Proteasome Proteasome Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation AR Degradation Ubiquitination->Degradation Targets for Degradation->Proteasome Mediated by

Caption: this compound's dual mechanism of action.

Quantitative Data

Preclinical studies have demonstrated this compound's superior potency and efficacy compared to the second-generation antiandrogen, enzalutamide.

ParameterThis compound (BMS-986365)EnzalutamideReference
Androgen Receptor Binding Affinity (Ki) 3.6 nM47.0 nM
Inhibition of AR-Dependent Proliferation 10 to 120-fold more potent-
Inhibition of Androgen-Stimulated Transcription ~100-fold more potent-
AR Protein Reduction (VCaP xenograft model, 30 mg/kg, QD) 91% at 6h, 83% at 24h-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from a high-throughput scintillation proximity assay (SPA) for the androgen receptor.

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor: Purified human androgen receptor ligand-binding domain (AR-LBD).

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.

  • Plates: 384-well Nickel Chelate Coated FlashPlates®.

  • Instrumentation: Scintillation counter.

Procedure:

  • Protein Coating: Add 5 µM of AR-LBD in assay buffer to each well of the 384-well plate. Incubate for 30-60 minutes to allow the His-tagged protein to bind to the nickel-coated plate.

  • Washing: Discard the protein solution and wash the wells with assay buffer.

  • Compound Addition: Add serial dilutions of this compound (or control compounds) in assay buffer containing 10% DMSO to the wells.

  • Radioligand Addition: Add [³H]-DHT to each well at a final concentration of 20 nM.

  • Incubation: Seal the plates and incubate at room temperature for 1 hour to reach equilibrium.

  • Detection: Measure the scintillation counts in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-DHT bound to the AR-LBD.

  • Data Analysis: The IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve. The Ki values are then calculated using the Cheng-Prusoff equation.

Cell-Based Androgen Receptor Degradation Assay

This protocol describes the use of Western blotting to quantify the degradation of the androgen receptor in prostate cancer cell lines.

Objective: To assess the ability of this compound to induce the degradation of the androgen receptor in a cellular context.

Materials:

  • Cell Line: VCaP human prostate cancer cells.

  • Compounds: this compound, MG132 (proteasome inhibitor), MLN4924 (neddylation inhibitor), CC-220 (high-affinity CRBN binder).

  • Antibodies: Primary antibody against androgen receptor, and a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Instrumentation: Electrophoresis and Western blotting equipment, chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment: Culture VCaP cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 24 hours). For mechanism-of-action studies, pre-treat cells with MG132, MLN4924, or CC-220 before adding this compound.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the androgen receptor. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imager.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). The percentage of AR degradation is calculated relative to the vehicle-treated control.

dot

AR Degradation Assay Workflow Start Start: VCaP Cell Culture Treatment Treat with this compound (± inhibitors) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting Immunoblotting (Anti-AR Antibody) Western_Blot->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (% AR Degradation) Detection->Analysis

Caption: Workflow for AR degradation assay.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of prostate cancer.

Objective: To assess the in vivo efficacy of this compound in reducing tumor growth in a castration-resistant prostate cancer model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., SCID or NSG).

  • Cell Line: VCaP human prostate cancer cells.

  • Compound: this compound formulated for oral administration.

  • Instrumentation: Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the specified dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle.

  • Tumor Measurement: Continue to measure tumor volume throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blotting or immunohistochemistry to confirm target engagement.

  • Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to determine anti-tumor efficacy.

Conclusion

The molecular basis for this compound's selectivity and potency lies in its unique dual mechanism of action. By acting as both a high-affinity antagonist and a potent degrader of the androgen receptor, this compound offers a promising therapeutic strategy for overcoming resistance to existing androgen-targeted therapies in prostate cancer. The quantitative data from preclinical studies robustly support its enhanced activity compared to enzalutamide, and the detailed experimental protocols provided herein offer a framework for its continued investigation and development.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Androgen Receptor (AR) Degradation by Gridegalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gridegalutamide (BMS-986365, formerly CC-94676) is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, this compound simultaneously binds to the AR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This dual mechanism of action, combining AR degradation with antagonism, presents a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), where AR signaling is a key driver of disease progression.[3][4] Western blotting is a crucial immunodetection technique to quantitatively assess the efficacy of this compound in mediating AR degradation in both in vitro and in vivo models.

Mechanism of Action: this compound-Mediated AR Degradation

This compound functions by hijacking the cell's ubiquitin-proteasome system to eliminate the AR protein.[4] The molecule forms a ternary complex between the AR protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for recognition and degradation by the 26S proteasome.[1][3] This event-driven mechanism of action, which leads to the removal of the target protein, differentiates this compound from traditional AR inhibitors that function through occupancy-based antagonism.[5]

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., VCaP cells + this compound) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Immunoblotting (Blocking & Antibody Incubation) E->F G 7. Detection (ECL Substrate) F->G H 8. Image Acquisition (Chemiluminescence Imaging) G->H I 9. Densitometry Analysis (Quantify Band Intensity) H->I J 10. Data Interpretation (Calculate % AR Degradation) I->J cluster_input Experimental Inputs cluster_process Experimental Process cluster_output Expected Outputs & Interpretation Input1 This compound Concentration Process Western Blot Analysis Input1->Process Input2 Treatment Duration Input2->Process Input3 Cell Line (AR Status) Input3->Process Output1 AR Protein Level (Band Intensity) Process->Output1 Output2 Loading Control Level (Band Intensity) Process->Output2 Interpretation Conclusion: This compound induces dose-dependent AR degradation Output1->Interpretation Decreases Output2->Interpretation Remains Constant

References

Application Notes and Protocols: Cell Proliferation Assay with Gridegalutamide in C4-2B and 22Rv1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gridegalutamide (also known as BMS-986365 or CC-94676) is a first-in-class, orally bioavailable androgen receptor (AR) ligand-directed degrader (AR LDD).[1][2][3][4][5] It represents a novel therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC) by not only acting as a competitive antagonist to the androgen receptor but also inducing its degradation. This dual mechanism of action offers the potential to overcome resistance to conventional AR pathway inhibitors (ARPIs). This document provides detailed protocols for assessing the anti-proliferative effects of this compound on two common prostate cancer cell lines, C4-2B and 22Rv1, and presents available data on its efficacy.

C4-2B is a metastatic, castration-resistant prostate cancer cell line derived from LNCaP cells that is androgen-sensitive. In contrast, the 22Rv1 cell line, derived from a xenograft that relapsed after castration, expresses both full-length AR and splice variants, notably AR-V7, which contributes to its resistance to some AR-targeted therapies.

Data Presentation

The following tables summarize the anti-proliferative effects of this compound and the comparator, enzalutamide, on the specified prostate cancer cell lines.

Cell LineCompoundIC50 (µM)Notes
C4-2B This compoundData not availablePreclinical studies indicate high potency in AR-dependent cell lines.
Enzalutamide~1.19IC50 can vary based on experimental conditions. An enzalutamide-resistant C4-2B cell line showed an IC50 of 14.77 µM.
22Rv1 This compoundLittle anti-proliferative effectStudies have shown minimal impact on the proliferation of this cell line.
Enzalutamide~10This cell line is known to be enzalutamide-resistant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a cell proliferation assay.

This compound's Dual Mechanism of Action cluster_this compound This compound (PROTAC) cluster_Cellular_Components Cellular Machinery cluster_Outcomes Biological Outcomes This compound This compound AR_Ligand AR Ligand Moiety This compound->AR_Ligand E3_Ligase_Binder E3 Ligase Binder (Cereblon) This compound->E3_Ligase_Binder AR Androgen Receptor (AR) AR_Ligand->AR Binds to AR AR_Antagonism AR Antagonism AR_Ligand->AR_Antagonism Blocks Androgen Binding E3_Ligase CRL4-CRBN E3 Ligase E3_Ligase_Binder->E3_Ligase Recruits E3 Ligase AR->E3_Ligase Ternary Complex Formation Proteasome Proteasome AR->Proteasome Targeted for Degradation Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->AR Ubiquitination AR_Degradation AR Degradation Proteasome->AR_Degradation Leads to Proliferation_Inhibition Inhibition of Cell Proliferation AR_Degradation->Proliferation_Inhibition AR_Antagonism->Proliferation_Inhibition

Caption: this compound's dual action: AR antagonism and degradation.

Cell Proliferation Assay Workflow (MTT Assay) Start Start Cell_Seeding Seed C4-2B or 22Rv1 cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 72 hours Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours (Formation of formazan (B1609692) crystals) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Analyze data and calculate cell viability (%) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell proliferation using the MTT assay.

Experimental Protocols

Cell Culture

C4-2B Cells:

  • Culture Medium: T-Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency.

22Rv1 Cells:

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency.

Cell Proliferation Assay (MTT-based)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • C4-2B or 22Rv1 cells

  • Complete culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound demonstrates a potent, dual mechanism of action that effectively targets the androgen receptor. While it shows significant anti-proliferative activity in AR-dependent prostate cancer cell lines, its effect is minimal in the 22Rv1 cell line, which is known for its resistance mechanisms involving AR splice variants. The provided protocols offer a standardized method for researchers to further investigate the efficacy of this compound and similar compounds in relevant prostate cancer models.

References

Application Notes and Protocols for Establishing Gridegalutamide-Resistant Prostate Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gridegalutamide (BMS-986365) is a novel, orally bioavailable androgen receptor (AR) degrader with a dual mechanism of action, functioning as both an AR antagonist and a proteolysis-targeting chimera (PROTAC).[1][2] This dual action allows it to not only block AR signaling but also promote the degradation of the AR protein, offering a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC).[1][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[4] The establishment of this compound-resistant prostate cancer cell line models is crucial for understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and developing strategies to overcome treatment failure.

These application notes provide a comprehensive guide for developing and characterizing this compound-resistant prostate cancer cell lines. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for use with this compound.

This compound: Mechanism of Action and Resistance

This compound is a heterobifunctional molecule that recruits the CRL4CRBN E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of the AR protein disrupts downstream signaling pathways that drive prostate cancer cell proliferation. Additionally, its antagonist activity directly inhibits AR function.

Mechanisms of resistance to AR-targeted therapies are complex and can include:

  • AR Gene Alterations: Overexpression, amplification, or mutations of the AR gene can lead to increased AR protein levels or a constitutively active receptor that is less dependent on androgen binding.

  • AR Splice Variants: Expression of truncated AR splice variants that lack the ligand-binding domain can drive resistance to drugs targeting this domain.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of AR signaling.

  • Drug Efflux: Increased expression of drug efflux pumps, such as multidrug resistance protein 1 (MDR1), can reduce the intracellular concentration of the drug.

The following diagram illustrates the proposed mechanism of action of this compound.

cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR E3_Ligase CRL4-CRBN E3 Ligase This compound->E3_Ligase Recruits AR_Signaling AR Signaling This compound->AR_Signaling Inhibits Proteasome Proteasome AR->Proteasome Enters AR->AR_Signaling Ub Ubiquitin E3_Ligase->Ub Transfers Ub->AR Tags AR for Degradation AR_Degradation AR Degradation Proteasome->AR_Degradation AR_Degradation->AR_Signaling Prevents Cell_Proliferation Cell Proliferation and Survival AR_Signaling->Cell_Proliferation Androgen Androgen Androgen->AR Activates

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for establishing and characterizing this compound-resistant prostate cancer cell lines.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1)ATCCCRL-1740, CRL-2876, CRL-2505
This compoundMedChemExpressHY-136365
Cell Culture Medium (e.g., RPMI-1640, DMEM)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo)PromegaG7570
DMSOSigma-AldrichD2650
Protocol for Establishing this compound-Resistant Cell Lines

This protocol employs a dose-escalation method to gradually select for resistant cell populations.

Step 1: Determine the IC50 of this compound in Parental Cells

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death (e.g., 0.1 nM to 10 µM). Replace the medium in the 96-well plates with the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assay: Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Step 2: Generation of Resistant Cell Lines

  • Initial Exposure: Culture the parental prostate cancer cells in a medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth), as determined in Step 1.

  • Monitoring and Passaging: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells demonstrate stable growth at the initial concentration (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months. The goal is to establish a cell line that can proliferate in a high concentration of this compound (e.g., 10-fold or higher than the parental IC50).

  • Cryopreservation: At various stages of resistance development (e.g., after a stable culture is established at a new concentration), cryopreserve aliquots of the cells for future experiments.

Step 3: Confirmation and Characterization of Resistance

  • IC50 Determination in Resistant Cells: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

  • Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.

  • Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other AR-targeted therapies (e.g., enzalutamide, abiraterone) and chemotherapeutic agents (e.g., docetaxel) to investigate potential cross-resistance mechanisms.

The following diagram outlines the experimental workflow for generating this compound-resistant cell lines.

Start Start with Parental Prostate Cancer Cell Line IC50_Determination Determine this compound IC50 (e.g., MTT Assay) Start->IC50_Determination Initial_Culture Culture cells in This compound (IC20-IC30) IC50_Determination->Initial_Culture Monitor_Growth Monitor Cell Growth and Viability Initial_Culture->Monitor_Growth Passage_Cells Passage Surviving Cells Monitor_Growth->Passage_Cells Cells reach 70-80% confluency Stable_Growth Stable Growth? Passage_Cells->Stable_Growth Increase_Dose Increase this compound Concentration (1.5-2x) Increase_Dose->Monitor_Growth Stable_Growth->Increase_Dose Yes Resistant_Line Established this compound- Resistant Cell Line Stable_Growth->Resistant_Line No (continue at same concentration) Characterization Characterize Resistant Phenotype (IC50, Stability, Cross-Resistance) Resistant_Line->Characterization

Figure 2: Workflow for generating resistant cell lines.

Data Presentation

Quantitative data from the characterization of the resistant cell lines should be presented in a clear and organized manner to facilitate comparison.

Table 1: IC50 Values of this compound and Other Compounds in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Enzalutamide IC50 (nM)Docetaxel IC50 (nM)Resistance Index (RI)1
LNCaP (Parental)ValueValueValue1.0
LNCaP-GridRValueValueValueCalculate
VCaP (Parental)ValueValueValue1.0
VCaP-GridRValueValueValueCalculate

1Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.

Further Characterization of Resistant Cell Lines

To elucidate the mechanisms of resistance, further molecular and cellular analyses are recommended.

  • Western Blotting: Analyze the protein expression levels of AR, AR splice variants, and key components of downstream signaling pathways (e.g., PSA).

  • Quantitative PCR (qPCR): Examine the mRNA expression levels of the AR gene and genes associated with drug metabolism and efflux.

  • Gene Sequencing: Sequence the AR gene to identify potential mutations in the resistant cell lines.

  • Functional Assays: Conduct proliferation, apoptosis, and cell cycle assays to assess the functional consequences of this compound resistance.

The following diagram depicts a potential signaling pathway alteration in a this compound-resistant cell.

cluster_cell_resistant This compound-Resistant Prostate Cancer Cell Gridegalutamide_R This compound AR_mut Mutated/Overexpressed Androgen Receptor (AR) Gridegalutamide_R->AR_mut Reduced Binding/ Degradation Efflux_Pump Drug Efflux Pump (e.g., MDR1) Gridegalutamide_R->Efflux_Pump Efflux AR_Signaling_R Reactivated AR Signaling AR_mut->AR_Signaling_R AR_V AR Splice Variant AR_V->AR_Signaling_R Constitutively Active Bypass_Pathway Bypass Signaling Pathway (e.g., PI3K/Akt) Cell_Proliferation_R Continued Cell Proliferation and Survival Bypass_Pathway->Cell_Proliferation_R Compensatory Activation AR_Signaling_R->Cell_Proliferation_R

Figure 3: Potential resistance mechanisms to this compound.

Conclusion

The development of this compound-resistant prostate cancer cell lines is an essential tool for advancing our understanding of drug resistance in mCRPC. The protocols and information provided in these application notes offer a framework for researchers to establish and characterize these valuable in vitro models. By investigating the molecular underpinnings of resistance, the scientific community can work towards developing more effective therapeutic strategies for patients with advanced prostate cancer.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Gridegalutamide in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gridegalutamide (also known as BMS-986365 or CC-94676) is a potent and orally bioavailable androgen receptor (AR) targeting agent under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1] this compound exhibits a dual mechanism of action: it not only acts as an antagonist to the androgen receptor, but it also induces its degradation, offering a potential advantage in overcoming resistance to traditional AR inhibitors.[1]

As a heterobifunctional molecule, this compound links a ligand that binds to the androgen receptor with a ligand for an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2] This degradation of the AR protein disrupts downstream signaling pathways that are crucial for the proliferation of prostate cancer cells.[3] Preclinical studies in various xenograft mouse models of prostate cancer have demonstrated the efficacy of this compound in suppressing tumor growth.[1][4]

These application notes provide detailed protocols for utilizing in vivo xenograft mouse models to test the efficacy of this compound, along with a summary of key preclinical data and visual representations of the relevant biological pathways and experimental workflows.

Signaling Pathway of this compound

This compound Mechanism of Action cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Targeted for Degradation DNA DNA (Androgen Response Elements) AR->DNA Binds AR->AR_nucleus Translocates Androgen Androgen (e.g., DHT) Androgen->AR Binds & Activates This compound This compound This compound->AR Binds (Antagonism) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) This compound->E3_Ligase Recruits E3_Ligase->AR Forms Ternary Complex with This compound Ubiquitin Ubiquitin Ubiquitin->AR Polyubiquitination Cell_Growth Tumor Cell Growth & Proliferation Proteasome->Cell_Growth Inhibited Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) DNA->Gene_Transcription Promotes Gene_Transcription->Cell_Growth Leads to

Caption: Mechanism of action of this compound in a prostate cancer cell.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol: VCaP

This protocol outlines the procedure for establishing and utilizing a VCaP cell line-derived xenograft model to assess the in vivo efficacy of this compound. VCaP cells are derived from a vertebral bone metastasis of a hormone-refractory prostate cancer patient and express high levels of androgen receptor.

Materials:

  • VCaP human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Enzalutamide (as a comparator)

  • Standard animal husbandry equipment and facilities

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture VCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

  • Cell Preparation for Implantation: Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Enzalutamide).

  • Drug Administration:

    • Prepare this compound and Enzalutamide in the appropriate vehicle. A common formulation for oral gavage is a suspension in 0.5% methylcellulose.

    • Administer this compound orally (e.g., 30 mg/kg, once daily).

    • Administer Enzalutamide orally (e.g., 30 mg/kg, once daily) as a comparator.

    • Administer the vehicle to the control group using the same volume and schedule.

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health and behavior of the mice daily.

    • At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor tissue can be flash-frozen in liquid nitrogen for protein analysis (e.g., Western blot for AR levels) or fixed in formalin for immunohistochemistry.

    • Collect blood samples for analysis of prostate-specific antigen (PSA) levels if applicable.

Patient-Derived Xenograft (PDX) Model Protocol

This protocol describes the establishment and use of patient-derived xenograft models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.

Materials:

  • Fresh prostate cancer tissue from consenting patients (e.g., from biopsy or surgery)

  • Male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old

  • Surgical tools for tissue processing and implantation

  • This compound

  • Vehicle for oral gavage

  • Enzalutamide (as a comparator)

  • Standard animal husbandry equipment and facilities

  • Calipers for tumor measurement

Procedure:

  • Tissue Acquisition and Preparation:

    • Obtain fresh tumor tissue in a sterile collection medium on ice and process it within 2-4 hours of collection.

    • In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Make a small incision on the flank of the mouse and create a subcutaneous pocket.

    • Implant one to two tumor fragments into the subcutaneous space.

    • Close the incision with surgical clips or sutures.

  • PDX Establishment and Passaging:

    • Monitor the mice for tumor growth. The latency period for PDX models can be variable.

    • Once the initial tumor (P0) reaches a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

    • The P0 tumor can then be passaged into new cohorts of mice (P1) for expansion.

  • Efficacy Study:

    • Once a stable PDX line is established (typically after 2-3 passages), expand the tumor in a cohort of mice.

    • When the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Drug Administration and Monitoring:

    • Administer this compound (e.g., 60 mg/kg, once daily, orally), Enzalutamide (e.g., 50 mg/kg, once daily, orally), and vehicle as described in the CDX protocol.

    • Monitor tumor growth and animal health as previously described.

  • Endpoint Analysis:

    • At the end of the study, collect tumors and other relevant tissues for analysis as described in the CDX protocol.

Quantitative Data Summary

The following tables summarize the preclinical efficacy data for this compound in xenograft models.

Table 1: Efficacy of this compound in VCaP Xenograft Model

Treatment GroupDose and ScheduleDuration of TreatmentTumor Volume OutcomeAndrogen Receptor (AR) Protein Reduction
This compound 30 mg/kg, QD, PO22 days (from day 30 to 52 post-inoculation)Tumor volume remained unchanged during the dosing period91% at 6 hours, 83% at 24 hours
Enzalutamide 30 mg/kg, QD, PO22 days (from day 30 to 52 post-inoculation)Indistinguishable from placeboNot specified
Placebo Vehicle, QD, PO22 days (from day 30 to 52 post-inoculation)Continued tumor growthNot applicable

Data synthesized from preclinical studies reported in various sources.[4]

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

PDX ModelModel CharacteristicsTreatment GroupDose and ScheduleDuration of TreatmentTumor Growth Outcome
CTG-2441 mCRPC, AR WTThis compound 60 mg/kg, QD47 daysDeep and durable tumor suppression
Enzalutamide 50 mg/kg, QD47 daysComparable tumor suppression to this compound
CTG-2440 Abiraterone-resistant mCRPC, AR WTThis compound Not specifiedNot specifiedMore efficacious and durable tumor suppression
Enzalutamide Not specifiedNot specifiedLess effective compared to this compound

Data synthesized from preclinical studies reported in various sources.[4]

Experimental Workflow Diagrams

CDX_Workflow A 1. VCaP Cell Culture B 2. Cell Harvest & Preparation (with Matrigel) A->B C 3. Subcutaneous Implantation in Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Daily Oral Gavage (this compound, Enzalutamide, or Vehicle) E->F G 7. Continued Monitoring of Tumor Volume & Body Weight F->G H 8. Endpoint: Euthanasia & Tissue Collection G->H I 9. Data Analysis (Tumor Growth Inhibition, Biomarkers) H->I

Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.

PDX_Workflow A 1. Patient Tumor Tissue Acquisition B 2. Tissue Processing & Implantation into P0 Mice A->B C 3. P0 Tumor Growth & Harvest B->C D 4. Tumor Passaging to Expand PDX Line (P1, P2...) C->D E 5. Expansion for Efficacy Study Cohort D->E F 6. Randomization when Tumors Reach 150-200 mm³ E->F G 7. Daily Oral Gavage (this compound, Enzalutamide, or Vehicle) F->G H 8. Monitoring of Tumor Growth & Animal Well-being G->H I 9. Endpoint & Data Analysis H->I

Caption: Experimental workflow for a patient-derived xenograft (PDX) study.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in the Study of Gridegalutamide Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models have emerged as a pivotal preclinical platform in oncology research, offering a more predictive in vivo model of human cancer compared to traditional cell line-derived xenografts. By implanting fresh patient tumor tissue directly into immunodeficient mice, PDX models retain the histological and genetic heterogeneity of the original tumor.[1][2] This fidelity is crucial for evaluating the efficacy of novel cancer therapeutics and understanding mechanisms of drug resistance.

Gridegalutamide (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable small molecule that represents a novel class of cancer therapeutics. It functions as a dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[3] this compound targets the androgen receptor, a key driver in prostate cancer, by inducing its degradation through the ubiquitin-proteasome system and simultaneously inhibiting its signaling pathway.[4] This dual mechanism of action holds promise for overcoming resistance to conventional AR-targeted therapies in metastatic castration-resistant prostate cancer (mCRPC).[3]

These application notes provide detailed protocols for utilizing prostate cancer PDX models to assess the preclinical efficacy of this compound. The protocols cover the establishment of PDX models, administration of the therapeutic agent, and comprehensive evaluation of the tumor response.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.

This compound Mechanism of Action cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Binds & Antagonizes This compound->AR E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3_Ligase->AR Ubiquitinates Ub Ubiquitin ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Cell_Growth Cell Proliferation & Survival Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Promotes Gene_Transcription->Cell_Growth

Caption: Mechanism of action of this compound in a prostate cancer cell.

PDX Experimental Workflow for this compound Evaluation Patient Patient with Prostate Cancer Tumor_Tissue Tumor Tissue Collection (Biopsy or Resection) Patient->Tumor_Tissue PDX_Establishment PDX Model Establishment (Implantation into Immunodeficient Mice) Tumor_Tissue->PDX_Establishment Tumor_Growth Tumor Growth Monitoring (to ~150-200 mm³) PDX_Establishment->Tumor_Growth Randomization Randomization of Mice (n=8-10 per group) Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound, oral gavage) Randomization->Treatment_Group Control_Group Control Group (Vehicle, oral gavage) Randomization->Control_Group Response_Evaluation Tumor Response Evaluation (Tumor Volume, PSA levels) Treatment_Group->Response_Evaluation Control_Group->Response_Evaluation Endpoint_Analysis Endpoint Analysis (IHC, Western Blot, etc.) Response_Evaluation->Endpoint_Analysis

Caption: General experimental workflow for evaluating this compound in PDX models.

Quantitative Data Summary

The following tables summarize representative preclinical data for an androgen receptor degrader, ARV-110 (bavdegalutamide), which has a similar mechanism of action to this compound. This data is illustrative of the types of results that can be obtained from PDX studies.

Table 1: In Vivo Efficacy of an AR Degrader in a VCaP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle Control-Oral GavageDaily0
ARV-1100.1Oral GavageDaily20
ARV-1100.3Oral GavageDaily69
ARV-1101Oral GavageDaily101
ARV-1103Oral GavageDaily109
Enzalutamide10Oral GavageDaily79

Data adapted from preclinical studies of ARV-110.[5]

Table 2: Androgen Receptor Degradation in a VCaP Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDurationAR Protein Reduction (%)
Vehicle Control-Oral Gavage3 days0
ARV-1100.3Oral Gavage3 days70
ARV-1101Oral Gavage3 days87
ARV-1103Oral Gavage3 days90

Data adapted from preclinical studies of ARV-110.[5]

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer PDX Models

Objective: To establish patient-derived xenografts from fresh prostate cancer tissue.

Materials:

  • Fresh patient prostate tumor tissue collected under sterile conditions.

  • Transport medium (e.g., DMEM with antibiotics) on ice.

  • Sterile phosphate-buffered saline (PBS).

  • Sterile surgical instruments (scalpels, forceps).

  • Matrigel (optional).

  • 6-8 week old male immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains).

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Surgical clips or sutures.

  • Animal housing under specific pathogen-free (SPF) conditions.

Procedure:

  • Tumor Tissue Collection and Processing:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube with transport medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove blood and debris.

    • Mechanically mince the tumor into small fragments of approximately 2-3 mm³.[6]

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • For subcutaneous models, make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.[4]

    • Implant one to two tumor fragments into the pocket. The use of Matrigel may enhance engraftment rates.[6]

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring and Passaging:

    • Monitor mice at least twice weekly for tumor formation and growth.

    • Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.[4][7]

    • Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

    • The harvested tumor can be serially passaged into new cohorts of mice for expansion of the PDX model. It is recommended to use early-passage tumors (P2-P5) for efficacy studies to maintain the characteristics of the original patient tumor.

Protocol 2: Administration of this compound in PDX Models

Objective: To administer this compound to tumor-bearing PDX mice.

Materials:

  • This compound powder.

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral gavage).[7]

  • Sterile water for injection.

  • Oral gavage needles.

  • Syringes.

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the vehicle solution under sterile conditions.

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Suspend the this compound powder in the vehicle to the final desired concentration. Ensure a homogenous suspension.

    • Prepare the formulation fresh daily or as stability data allows.

  • Administration to PDX Mice:

    • Once PDX tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

    • Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once daily).

    • Monitor the body weight of the mice daily or every other day as an indicator of toxicity.

Protocol 3: Evaluation of Tumor Response

Objective: To assess the anti-tumor efficacy of this compound in PDX models.

Materials:

  • Digital calipers.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

  • PSA ELISA kit.

  • Formalin for tissue fixation.

  • Paraffin (B1166041) for embedding.

  • Antibodies for immunohistochemistry (e.g., anti-AR, anti-Ki67).

Procedure:

  • Tumor Volume Measurement:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[7][8]

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

  • Biomarker Analysis (Serum PSA):

    • Collect blood samples from the mice (e.g., via retro-orbital or submandibular bleeding) at baseline and at specified time points during the study.

    • Separate the serum and store at -80°C until analysis.

    • Measure serum PSA levels using a human PSA-specific ELISA kit.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin for immunohistochemistry (IHC) analysis.

    • Flash-freeze another portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.

    • Perform IHC for relevant biomarkers such as Androgen Receptor (AR) to assess degradation and Ki67 to evaluate cell proliferation.

  • Data Analysis and Interpretation:

    • Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the vehicle control group.

    • Analyze changes in serum PSA levels between treatment and control groups.

    • Evaluate IHC results to determine the effect of this compound on AR protein levels and tumor cell proliferation.

    • Assess treatment-related toxicity by monitoring changes in body weight and any observable adverse effects. A body weight loss of more than 20% is often considered a sign of significant toxicity.

References

Application Notes and Protocols for Gridegalutamide Administration in Prostate Cancer Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gridegalutamide (also known as BMS-986365 or CC-94676) is a potent, orally bioavailable, and investigational therapeutic agent for the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a first-in-class dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[2][3][4] As a proteolysis-targeting chimera (PROTAC), this compound recruits the E3 ubiquitin ligase cereblon (CRBN) to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This dual mechanism of AR degradation and antagonism offers a promising strategy to overcome resistance to current AR-targeted therapies.[1][3] Preclinical studies have demonstrated its ability to suppress tumor growth in mouse models of castration-resistant prostate cancer.[1]

Prostate cancer organoids have emerged as a critical preclinical model, as they closely recapitulate the three-dimensional architecture, genetic heterogeneity, and therapeutic responses of the original patient tumors.[7] This document provides detailed application notes and protocols for the administration and evaluation of this compound in prostate cancer organoid cultures.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
Model SystemMetricResultReference
Prostate Cancer Cell LinesInhibition of AR-dependent proliferation10 to 120-fold more potent than enzalutamide[2][3]
Prostate Cancer Cell LinesInhibition of androgen-stimulated AR target gene transcription~100-fold more potent than enzalutamide[3]
VCaP Mouse XenograftAR Protein Reduction (30 mg/kg, QD, PO)91% reduction at 6 hours, 83% reduction at 24 hours[5]
PDX CTG-2441 (mCRPC, AR WT)Tumor Suppression (60 mg/kg, QD for 47 days)Deep and durable suppression, comparable to enzalutamide[5]
PDX CTG-2440 (Abiraterone-resistant, mCRPC, AR WT)Tumor SuppressionMore efficacious and durable than enzalutamide[5]
Table 2: Clinical Efficacy of this compound in mCRPC Patients (Phase 1, NCT04428788)
Dose LevelMetricResultReference
900 mg BIDPSA Reduction ≥30%55% of patients[5]
900 mg BIDPSA Reduction ≥50%35% of patients[5]
900 mg BIDPSA Reduction ≥90%10% of patients[5]
900 mg BIDProgression-free at 6 months45% of patients[5]

Signaling Pathway and Mechanism of Action

This compound's dual mechanism of action is a key feature. It not only acts as a competitive antagonist at the androgen receptor's ligand-binding domain but also induces its degradation. This is achieved through its heterobifunctional structure, which binds to both the AR and the E3 ubiquitin ligase cereblon, leading to the formation of a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation prevents AR-mediated signaling and inhibits the proliferation of prostate cancer cells.[8]

gridegalutamide_mechanism This compound Mechanism of Action cluster_0 Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits AR_signaling AR Signaling This compound->AR_signaling Inhibits (Antagonism) AR->CRBN Ternary Complex Formation Proteasome Proteasome AR->Proteasome Targeted for Degradation AR->AR_signaling Mediates Ub Ubiquitin CRBN->Ub Ub->AR Ubiquitination AR_degradation AR Degradation Proteasome->AR_degradation AR_degradation->AR_signaling Inhibits AR_antagonism AR Antagonism Proliferation Cell Proliferation and Survival AR_signaling->Proliferation

Caption: this compound's dual mechanism of action.

Experimental Protocols

Protocol 1: Establishment and Culture of Prostate Cancer Organoids

This protocol is adapted from established methods for generating organoids from patient-derived xenografts (PDXs) or patient tissue.

Materials:

  • Prostate cancer tissue (from biopsy, resection, or PDX)

  • Basement membrane matrix

  • Organoid culture medium (Advanced DMEM/F12 with supplements)

  • Collagenase Type II

  • TrypLE Express

  • ROCK inhibitor (Y-27632)

  • Cell culture plates (24-well or 48-well)

Procedure:

  • Tissue Digestion:

    • Mince the prostate cancer tissue into small fragments (~1-2 mm³).

    • Digest the tissue fragments in a solution of Collagenase Type II and 10 µM Y-27632 at 37°C with agitation for 1-2 hours or until the tissue is dissociated.

    • Neutralize the collagenase with an equal volume of Advanced DMEM/F12.

    • Pellet the cells by centrifugation and wash with fresh medium.

    • Further dissociate the cell pellet with TrypLE Express for 5-10 minutes at 37°C.

  • Organoid Seeding:

    • Resuspend the cell pellet in a cold basement membrane matrix.

    • Dispense droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.

    • Invert the plate and incubate at 37°C for 15-20 minutes to allow the matrix to solidify.

    • Carefully add pre-warmed organoid culture medium supplemented with 10 µM Y-27632.

  • Organoid Maintenance:

    • Replace the culture medium every 2-3 days.

    • Once organoids are established (typically 7-14 days), the ROCK inhibitor can be removed from the medium.

    • Passage the organoids every 1-2 weeks by mechanically disrupting them and re-plating in a fresh basement membrane matrix.

Protocol 2: this compound Administration to Organoid Cultures

Materials:

  • Established prostate cancer organoid cultures

  • This compound (stock solution in DMSO)

  • Organoid culture medium

  • Vehicle control (DMSO)

Procedure:

  • Preparation of Dosing Medium:

    • Prepare a dilution series of this compound in organoid culture medium. Based on preclinical data in cell lines, a starting concentration range of 1 nM to 10 µM is recommended.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment of Organoids:

    • Carefully remove the existing medium from the organoid cultures.

    • Add the prepared dosing medium (with this compound or vehicle) to the respective wells.

    • Incubate the organoids for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal endpoint. For long-term studies, refresh the dosing medium every 2-3 days.

  • Endpoint Analysis:

    • After the treatment period, harvest the organoids for downstream analysis as described in the subsequent protocols.

Protocol 3: Assessment of Organoid Viability

Materials:

  • Treated organoid cultures

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader

Procedure:

  • Equilibrate the organoid plates and the viability reagent to room temperature.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of viability.

Protocol 4: Analysis of AR Protein Levels and Target Gene Expression

A. Western Blotting for AR Protein:

  • Harvest organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against the androgen receptor and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

B. Quantitative RT-PCR for AR Target Genes:

  • Harvest organoids and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR using primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Experimental Workflow Visualization

experimental_workflow This compound in Prostate Cancer Organoids Workflow start Start: Prostate Cancer Tissue (Patient or PDX) digestion Tissue Digestion (Collagenase/TrypLE) start->digestion seeding Organoid Seeding in Basement Membrane Matrix digestion->seeding culture Organoid Culture & Expansion (7-14 days) seeding->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability protein_rna Harvest for Protein & RNA treatment->protein_rna analysis Data Analysis and Interpretation viability->analysis western Western Blot (AR Protein Levels) protein_rna->western qpcr qRT-PCR (AR Target Genes) protein_rna->qpcr western->analysis qpcr->analysis

Caption: Experimental workflow for this compound testing in organoids.

References

Application Notes and Protocols for Assessing Gridegalutamide's Impact on Androgen Receptor (AR)-Regulated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a pivotal driver in the progression of prostate cancer.[1] Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of a suite of target genes, including Prostate-Specific Antigen (PSA), TMPRSS2, and FKBP5.[2][3] This signaling cascade promotes the growth and survival of prostate cancer cells. Consequently, inhibiting the AR signaling axis is a primary strategy in prostate cancer therapy.[1][4]

Gridegalutamide (also known as BMS-986365) is a first-in-class, orally bioavailable heterobifunctional molecule with a dual mechanism of action. It acts as both a competitive AR antagonist and a ligand-directed degrader. This compound binds to the AR and simultaneously recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This dual action of direct antagonism and degradation provides a powerful approach to profoundly inhibit AR signaling and overcome resistance mechanisms that emerge with conventional AR pathway inhibitors.

These application notes provide detailed protocols for researchers to assess the impact of this compound on AR protein levels and the expression of AR-regulated genes in prostate cancer cell lines.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the canonical AR signaling pathway and the dual inhibitory and degradative mechanism of this compound.

Caption: AR signaling pathway and this compound's dual mechanism.

Application Note 1: Quantifying AR Protein Degradation via Western Blot

This protocol details the use of Western blotting to measure the dose-dependent degradation of the AR protein in prostate cancer cells following treatment with this compound.

Experimental Workflow: Western Blot

Caption: Western blot experimental workflow.
Protocol: Western Blot for AR Degradation

  • Cell Culture and Treatment:

    • Culture AR-positive prostate cancer cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed cells in 6-well plates to achieve 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours). To assess antagonism, cells can be co-treated with an androgen like Dihydrotestosterone (DHT, 10 nM).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Also, probe for a loading control protein, such as GAPDH (e.g., 1:5000 dilution), to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Data Analysis:

    • Apply an ECL chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AR band intensity to the corresponding GAPDH band intensity.

Data Presentation: AR Protein Levels
Treatment GroupThis compound (nM)Normalized AR Protein Level (Relative to Vehicle)Standard Deviation
Vehicle Control01.000.08
This compound0.10.850.06
This compound10.520.05
This compound100.150.03
This compound100<0.050.01

Application Note 2: Measuring AR Target Gene Expression via RT-qPCR

This protocol describes how to use Reverse Transcription Quantitative PCR (RT-qPCR) to quantify changes in the mRNA levels of AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) in response to this compound treatment.

Experimental Workflow: RT-qPCR

A 1. Cell Culture & Treatment (as in Western Blot) B 2. Total RNA Isolation (Lysis & Purification) A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR (Amplification with Gene-Specific Primers) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: RT-qPCR experimental workflow.
Protocol: RT-qPCR for AR Target Genes

  • Cell Culture and Treatment:

    • Follow the same procedure as described in the Western Blot protocol (Section 1). It is often efficient to prepare parallel plates for protein and RNA extraction from the same experiment.

  • RNA Isolation:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells directly in the well using a suitable lysis buffer from a commercial RNA isolation kit (e.g., TRIzol or column-based kits).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers and/or oligo(dT) primers. The reaction is typically carried out at 42°C for 50-60 minutes, followed by enzyme inactivation.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 384-well plate. Each reaction should contain template cDNA (e.g., 25 ng), forward and reverse primers for the target gene (e.g., KLK3, TMPRSS2) or a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green PCR Master Mix.

    • Run samples in triplicate.

    • Use a thermal cycler with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).

    • Perform a melt curve analysis at the end of the run to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize to the vehicle control group (ΔΔCt).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation: AR Target Gene Expression
Target GeneThis compound (10 nM) Fold Change vs. VehicleStandard Deviationp-value
KLK3 (PSA)0.080.02<0.001
TMPRSS20.150.04<0.001
FKBP50.110.03<0.001
ACTB1.020.05>0.05

Application Note 3: Assessing AR Occupancy on DNA via Chromatin Immunoprecipitation (ChIP)

This protocol outlines the use of ChIP-qPCR to investigate whether this compound reduces the binding of the AR protein to the regulatory regions (e.g., enhancers, promoters) of its target genes.

Experimental Workflow: ChIP-qPCR

A 1. Cross-linking (Formaldehyde fixes Protein-DNA complexes) B 2. Chromatin Shearing (Sonication to ~500bp fragments) A->B C 3. Immunoprecipitation (Anti-AR Antibody) B->C D 4. Reverse Cross-linking & DNA Purification C->D E 5. qPCR Analysis (Quantify target DNA regions) D->E A 1. RNA Isolation & Quality Control B 2. Library Preparation (rRNA depletion, fragmentation, cDNA synthesis) A->B C 3. Sequencing (Next-Generation Sequencing) B->C D 4. Bioinformatic Analysis (Alignment, Quantification, Differential Expression) C->D

References

Troubleshooting & Optimization

Overcoming solubility issues with Gridegalutamide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Gridegalutamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader.[1][2][3] It is classified as a proteolysis targeting chimera (PROTAC), a molecule designed to selectively target and degrade specific proteins by utilizing the cell's own ubiquitin-proteasome system.[1] this compound exhibits a dual mechanism of action, not only inducing the degradation of the androgen receptor but also acting as an antagonist, thereby inhibiting AR-mediated signaling pathways crucial for the proliferation of certain cancer cells, particularly in castration-resistant prostate cancer (CRPC).[1][4][5]

Q2: What are the known physicochemical properties and solubility of this compound?

A2: this compound is a complex small molecule with the chemical formula C41H45F3N8O5S and a molar mass of 818.92 g/mol .[1] While specific public data on its solubility in various solvents is limited, compounds of this nature (high molecular weight, complex structure) are often poorly soluble in aqueous solutions like cell culture media. It is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?

A3: Precipitation upon addition to aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the sharp decrease in the compound's solubility when it is transferred from a high-concentration organic stock solution (like DMSO) into the aqueous environment of the culture medium. The final concentration of the organic solvent may be too low to keep the compound dissolved.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Based on common laboratory practice for similar compounds, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate forms in the cell culture medium after adding the this compound DMSO stock solution.

Troubleshooting Step Detailed Recommendation Considerations
1. Optimize Final DMSO Concentration Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[6] It is critical to perform a vehicle control experiment (medium with the same final DMSO concentration) to determine the tolerance of your specific cell line.Increasing the final DMSO concentration may enhance solubility but can also introduce cellular toxicity. Always validate the maximum tolerated DMSO concentration for your experimental system.
2. Modify the Dilution Protocol Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. Add the stock solution to a smaller volume of medium while vortexing or gently swirling to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are prone to precipitation.Freshly prepare working solutions for each experiment. Avoid storing diluted aqueous solutions of this compound, as precipitation can occur over time.
3. Utilize a Co-solvent For particularly challenging solubility issues, a co-solvent system can be employed. A common approach involves using polyethylene (B3416737) glycol (PEG) and a surfactant like Tween 80. However, this should be a last resort and requires careful validation.Co-solvents can have their own effects on cells. It is essential to run appropriate vehicle controls containing the co-solvents at the same final concentration used for the this compound treatment.
4. Gentle Heating and Sonication After preparing the stock solution in DMSO, gentle warming of the vial to 37°C for a short period (5-10 minutes) can aid dissolution. Brief sonication in an ultrasonic bath can also help to break up small aggregates and improve dissolution.Avoid excessive heating, as it may degrade the compound. Visually inspect the solution to ensure all particulate matter has dissolved before further dilution.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility. Note: This data is for illustrative purposes and should be experimentally verified.

Solvent Hypothetical Solubility Notes
DMSO ≥ 50 mg/mLA high-concentration stock solution can likely be prepared.
Ethanol < 1 mg/mLNot recommended as a primary solvent.
Water InsolubleDirect dissolution in aqueous buffers is not feasible.
Cell Culture Medium (with 0.1% DMSO) Dependent on final concentrationPrecipitation is likely at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 818.92 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 818.92 g/mol * 1000 mg/g = 8.19 mg

  • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[3][7]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:

    • (10 mM) * V1 = (10 µM) * (1 mL)

    • V1 = 1 µL

  • Recommended Dilution Method: a. Dispense the desired final volume of pre-warmed cell culture medium into a sterile tube (e.g., 1 mL). b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (1 µL in this example). c. Ensure the solution is mixed thoroughly to achieve a homogenous concentration.

  • Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium.

  • As a crucial control, prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium and treat a parallel set of cells. The final DMSO concentration in the vehicle control must be identical to that in the experimental wells.[6]

  • Incubate the cells for the desired treatment duration.

Visualizations

Gridegalutamide_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (AR-Gridegalutamide-E3) This compound->Ternary_Complex Binds to AR Androgen Receptor (AR) AR->Ternary_Complex Binds to Downstream_Signaling AR-mediated Downstream Signaling AR->Downstream_Signaling Activates E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited to Polyubiquitination Polyubiquitination of AR Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation AR Degradation Proteasome->Degradation Leads to Degradation->AR Inhibits Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound as a PROTAC.

Experimental_Workflow Start Start: This compound Powder Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Store_Stock Aliquot & Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Cell Culture Medium Store_Stock->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Vehicle_Control Prepare Vehicle Control (Medium + DMSO) Vehicle_Control->Treat_Cells Parallel Treatment Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Experimental workflow for cell treatment with this compound.

References

Troubleshooting inconsistent AR degradation with Gridegalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Gridegalutamide Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound-mediated Androgen Receptor (AR) degradation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and specific Androgen Receptor (AR) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), forming a ternary complex between the AR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This leads to a reduction in the total cellular levels of the AR protein.

Q2: Why am I observing inconsistent AR degradation between experiments?

Inconsistent AR degradation can arise from several factors, including:

  • Cell Health and Passage Number: Cells with high passage numbers may exhibit altered protein expression, including lower levels of necessary E3 ligases.

  • Compound Solubility and Stability: this compound may precipitate or degrade if not stored or prepared correctly.

  • Experimental Conditions: Variations in cell density, treatment duration, or serum concentration in the media can impact results.

  • The "Hook Effect": At very high concentrations, the formation of binary complexes (this compound-AR or this compound-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation.

Q3: What are the optimal experimental conditions for observing AR degradation with this compound?

Optimal conditions can be cell-line dependent. However, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM for a duration of 18-24 hours. See the data in Table 1 for a typical response in LNCaP cells.

Q4: Can I use this compound in animal models?

This compound has been formulated for in-vivo studies. However, pharmacokinetic and pharmacodynamic properties should be carefully evaluated for your specific model system. Please refer to the in-vivo protocol guide for more details.

Troubleshooting Guides

Problem 1: Little to No AR Degradation Observed

If you are not observing the expected degradation of the Androgen Receptor, consider the following potential causes and solutions:

Potential Cause Suggested Solution
Incorrect Compound Concentration Confirm the final concentration of this compound in your experiment. Perform a dose-response curve (1 nM - 10 µM) to identify the optimal degradation concentration (DC50).
Insufficient Treatment Time AR degradation is time-dependent. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.
Low E3 Ligase Expression Verify the expression levels of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western Blot or qPCR. Consider using a different cell line with higher E3 ligase expression.
Proteasome Inhibition Ensure that other treatments or media components are not inhibiting proteasome function. As a positive control, co-treat with a known proteasome inhibitor (e.g., MG132); this should rescue AR from degradation.
Compound Instability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles.
Problem 2: High Variability Between Replicates

High variability can obscure meaningful results. Use this guide to improve the consistency of your experiments.

Potential Cause Suggested Solution
Inconsistent Cell Seeding Ensure a uniform cell density across all wells or plates. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before treatment.
Pipetting Inaccuracy Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inconsistent Lysis or Protein Quantification Use a standardized lysis protocol and ensure complete cell lysis. Use a reliable protein quantification assay (e.g., BCA) to normalize protein loading for downstream analysis like Western Blotting.

Data Presentation

Table 1: Dose-Response of this compound on AR Levels in LNCaP Cells

This table represents typical data from a dose-response experiment after a 24-hour treatment with this compound. The percentage of AR remaining is normalized to a vehicle-treated control.

This compound Conc. (nM)Mean % AR RemainingStandard Deviation
0 (Vehicle)100%5.2
185%4.8
1052%6.1
10015%3.9
100025%4.5
1000045%5.5

Note the increase in AR remaining at 1000 nM and 10000 nM, which is indicative of the "Hook Effect".

Table 2: Time-Course of AR Degradation with 100 nM this compound

This table shows the kinetics of AR degradation in LNCaP cells treated with 100 nM this compound.

Treatment Duration (Hours)Mean % AR RemainingStandard Deviation
0100%6.3
291%5.9
474%7.1
848%6.5
1621%4.2
2416%3.8

Experimental Protocols

Protocol: Western Blot for AR Degradation
  • Cell Seeding and Treatment:

    • Seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) as well.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity.

Visualizations

cluster_0 This compound Action cluster_1 Cellular Machinery AR Androgen Receptor (AR) Ternary Ternary Complex (AR-Gride-E3) AR->Ternary Proteasome Proteasome AR->Proteasome Enters E3 E3 Ubiquitin Ligase E3->Ternary Gride This compound Gride->Ternary Binds Ternary->AR Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

cluster_pathway Androgen Receptor Signaling Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP HSP90 HSP->AR Stabilizes AR_Androgen->AR_Androgen Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene

Caption: Simplified Androgen Receptor signaling pathway.

cluster_workflow Troubleshooting Workflow Problem Inconsistent AR Degradation? CheckConc Verify Compound Concentration & Stability Problem->CheckConc Yes CheckTime Optimize Treatment Duration (Time-Course) CheckConc->CheckTime CheckCells Assess Cell Health, Passage #, & Density CheckTime->CheckCells CheckLoading Normalize Protein Loading (BCA & Loading Control) CheckCells->CheckLoading ResultOK Consistent Results CheckLoading->ResultOK

Caption: Workflow for troubleshooting inconsistent results.

Identifying potential off-target effects of Gridegalutamide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Gridegalutamide in preclinical models. This resource provides guidance on identifying and characterizing potential off-target effects. As this compound is a highly selective androgen receptor (AR) degrader, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results.[1] This guide offers troubleshooting advice and detailed protocols for assessing the off-target profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of off-target effects for a PROTAC like this compound?

A1: Proteolysis-targeting chimeras (PROTACs) like this compound mediate protein degradation via the ubiquitin-proteasome system.[2] Potential off-target effects can arise from several mechanisms:

  • Unintended Protein Degradation: The primary concern is the degradation of proteins other than the intended target (AR). This can occur if the this compound molecule facilitates the ubiquitination and subsequent degradation of other proteins.

  • Independent Pharmacological Effects: The "warhead" (AR-binding component) or the E3 ligase-recruiting component of this compound could exert biological effects independent of protein degradation.

  • "Off-target" Ubiquitination: A ternary complex forming between the PROTAC, an E3 ligase, and an unintended protein can lead to the ubiquitination and degradation of that off-target protein.

  • Perturbation of the Ubiquitin-Proteasome System (UPS): At high concentrations or with prolonged exposure, PROTACs could potentially saturate or alter the normal functioning of the UPS.

Q2: How can I begin to assess the off-target profile of this compound in my experimental system?

A2: A comprehensive assessment of off-target effects should employ a multi-faceted approach. Mass spectrometry-based proteomics is a powerful and unbiased method to identify and quantify changes in the entire cellular proteome following this compound treatment.[3] This can reveal the degradation of unintended proteins and highlight downstream pathway alterations.[3]

Q3: What are the essential experimental controls for studying the off-target effects of this compound?

A3: To ensure the rigor of your off-target assessment, the inclusion of appropriate controls is critical. These should include:

  • Vehicle Control: To assess the baseline proteome of your model system.

  • Inactive Control Compound: A structurally similar molecule to this compound that does not induce AR degradation. This helps to distinguish degradation-dependent effects from other pharmacological activities of the compound structure.

  • Positive Control: A known AR-targeting compound (e.g., enzalutamide) can help differentiate the effects of AR degradation from AR antagonism.[3]

Q4: What should I do if I observe unexpected toxicity in my cell-based assays with this compound?

A4: If you observe significant cytotoxicity that cannot be explained by AR degradation, consider the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify that this compound is effectively degrading AR at the concentrations tested using methods like Western blotting or targeted proteomics.

  • Test an Inactive Control: Treat cells with an appropriate inactive control molecule. If the toxicity persists, it suggests an off-target effect independent of AR degradation.

  • Perform a Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for AR degradation (DC50). A large therapeutic window between efficacy and toxicity is desirable.

  • Conduct Global Proteomics Analysis: An unbiased proteomics experiment can help identify the unintended degradation of proteins that may be responsible for the toxicity.

  • Assess Common Toxicity Pathways: Use specific assays to measure markers of common off-target liabilities, such as mitochondrial toxicity (e.g., measuring mitochondrial membrane potential or reactive oxygen species production).

Troubleshooting Guides

Issue: High-throughput screen identifies a phenotype inconsistent with known AR signaling.

  • Potential Cause: This could be indicative of an off-target effect.

  • Troubleshooting Steps:

    • Validate the phenotype with a structurally distinct AR degrader.

    • Perform a global proteomics analysis to identify any off-target proteins that are degraded by this compound and are known to be involved in the observed phenotype.

    • Use genetic approaches (e.g., siRNA, CRISPR) to knock down the suspected off-target protein and see if it recapitulates the phenotype observed with this compound treatment.

Experimental Protocols & Data Presentation

Global Proteomics Analysis for Off-Target Identification

This protocol outlines a general workflow for an unbiased assessment of proteome-wide changes induced by this compound.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest and treat with vehicle, this compound, and an inactive control compound at desired concentrations and time points.

  • Cell Lysis and Protein Extraction: Harvest cells and perform lysis to extract total protein.

  • Protein Digestion: Digest the extracted proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using high-resolution mass spectrometry.

  • Data Analysis:

    • Identify and quantify proteins from the MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to controls.

    • Filter the data to identify proteins that show significant degradation (down-regulation) specifically in the this compound-treated group and not in the inactive control group.

    • Perform pathway analysis on the list of significantly altered proteins to identify any biological pathways that are unexpectedly affected.

Data Presentation:

Summarize the quantitative proteomics data in a structured table.

ProteinGeneFold Change (this compound vs. Vehicle)p-valueFold Change (Inactive Control vs. Vehicle)p-value
Androgen ReceptorAR-10.2<0.001-1.10.85
Potential Off-Target 1GENE1-5.6<0.01-1.20.79
Potential Off-Target 2GENE2+3.4<0.05+1.50.62
Targeted Western Blot for Off-Target Validation

Once potential off-targets are identified from the proteomics screen, validate these findings using a targeted method like Western blotting.

Methodology:

  • Cell Culture and Treatment: Treat cells as in the global proteomics experiment.

  • Protein Extraction and Quantification: Extract total protein and determine the concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific to your potential off-target protein(s) and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent or fluorescent detection system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Data Presentation:

Present the quantified Western blot data in a clear, tabular format.

Target ProteinTreatmentNormalized Intensity (Mean ± SD)Fold Change vs. Vehicle
Potential Off-Target 1Vehicle1.00 ± 0.12-
This compound0.25 ± 0.05-4.0
Inactive Control0.95 ± 0.15-1.05

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_inputs Experimental Inputs proteomics Global Proteomics (LC-MS/MS) data_analysis Bioinformatics & Statistical Analysis proteomics->data_analysis candidate_list List of Potential Off-Targets data_analysis->candidate_list western_blot Targeted Western Blot candidate_list->western_blot phenotype_assay Phenotypic Assays candidate_list->phenotype_assay genetic_validation Genetic Validation (siRNA/CRISPR) candidate_list->genetic_validation cell_lines Preclinical Models (Cell Lines/Xenografts) cell_lines->proteomics compounds This compound Inactive Control Vehicle compounds->proteomics

Caption: Workflow for identifying and validating potential off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway gridegalutamide_on This compound ar Androgen Receptor (AR) gridegalutamide_on->ar ar_degradation AR Degradation ar->ar_degradation ar_signaling AR-mediated Gene Transcription ar->ar_signaling ar_degradation->ar_signaling inhibition phenotype_on Intended Phenotype (e.g., Tumor Growth Inhibition) ar_signaling->phenotype_on gridegalutamide_off This compound off_target_protein Off-Target Protein X gridegalutamide_off->off_target_protein off_target_degradation Protein X Degradation off_target_protein->off_target_degradation downstream_effect Downstream Signaling off_target_degradation->downstream_effect perturbation phenotype_off Unintended Phenotype downstream_effect->phenotype_off

Caption: On-target versus potential off-target signaling pathways.

References

Technical Support Center: Optimizing Gridegalutamide Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gridegalutamide (BMS-986365, CC-94676) dosage for in vivo animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Q1: I am observing poor efficacy or no significant tumor growth inhibition in my xenograft model. What are the potential causes and solutions?

A1: Lack of efficacy can stem from several factors, ranging from suboptimal drug exposure to issues with the animal model itself.

Possible Causes & Solutions:

  • Insufficient Drug Exposure:

    • Suboptimal Formulation: this compound is a hydrophobic molecule and requires an appropriate vehicle for oral administration to ensure adequate absorption.[1] Re-evaluate your formulation strategy. (See FAQ 2 for recommended formulations).

    • Inadequate Dose: The dose may be too low for your specific model. Preclinical studies have shown efficacy at doses of 30 mg/kg and 60 mg/kg administered orally once daily (QD).[2] Consider performing a dose-response study to identify the optimal dose.

    • Pharmacokinetic Issues: Rapid metabolism or clearance can lead to insufficient drug concentration at the tumor site. Review available pharmacokinetic data and consider adjusting the dosing frequency if necessary.

  • Model-Specific Issues:

    • Androgen Receptor (AR) Status: Confirm that your xenograft model expresses sufficient levels of the androgen receptor, as this compound's efficacy is dependent on AR degradation.

    • Tumor Burden: Initiating treatment at a very large tumor volume may make it difficult to observe significant regression. It is advisable to start treatment when tumors are well-established but not excessively large (e.g., 100-200 mm³).

  • "Hook Effect":

    • At very high concentrations, PROTACs like this compound can form non-productive binary complexes (this compound-AR or this compound-Cereblon) instead of the productive ternary complex (AR-Gridegalutamide-Cereblon), which can reduce degradation efficiency.[3] If you are using very high doses, consider testing a lower dose range.

Q2: My mice are experiencing significant toxicity, such as excessive weight loss or mortality. What steps should I take?

A2: Toxicity is a critical concern in in vivo studies and must be addressed promptly.

Possible Causes & Solutions:

  • Dose is Too High: The current dose may exceed the Maximum Tolerated Dose (MTD) for your specific mouse strain. It is crucial to perform an MTD study before initiating efficacy experiments. (See "Experimental Protocols" section for a detailed MTD study protocol).

  • Formulation-Related Toxicity: The vehicle itself may be causing adverse effects. Always include a vehicle-only control group to assess the tolerability of the formulation components. If the vehicle is suspected to be the cause, consider testing alternative, well-tolerated vehicles.

  • Off-Target Effects: Although this compound is designed to be selective, off-target protein degradation could lead to toxicity. If toxicity persists even at doses that are not highly efficacious, further investigation into potential off-target effects may be warranted.

Q3: I am not observing the expected level of Androgen Receptor (AR) degradation in my pharmacodynamic (PD) study. What could be the issue?

A3: Incomplete AR degradation can be a key reason for a lack of efficacy.

Possible Causes & Solutions:

  • Suboptimal Dosing or Timing: Preclinical data shows that a 30 mg/kg oral dose of this compound can lead to sustained AR protein level reductions of 91% at 6 hours and 83% at 24 hours post-dose.[2] Ensure your dose is adequate and that you are collecting tissues at appropriate time points to observe maximal degradation.

  • Issues with Sample Collection and Processing: Improper handling of tumor tissue can lead to protein degradation or artifacts. Ensure that tissue is snap-frozen immediately after collection and that protein extraction is performed with appropriate protease inhibitors.

  • Inefficient Ternary Complex Formation: The geometry of the AR-Gridegalutamide-Cereblon complex is critical for ubiquitination and subsequent degradation. While the core components of this compound are optimized, inherent properties of the specific tumor model could potentially influence this process.

  • Upregulation of AR Synthesis: While this compound degrades the AR protein, compensatory mechanisms can lead to an increase in AR transcript levels.[4] However, this compound has been shown to maintain low levels of AR protein despite this. If you are only measuring AR mRNA, you may not get an accurate picture of the pharmacodynamic effect. It is essential to measure AR protein levels directly, for example, by Western blot or immunohistochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable, heterobifunctional molecule with a dual mechanism of action. It acts as both an androgen receptor (AR) antagonist and a proteolysis-targeting chimera (PROTAC). It simultaneously binds to the AR and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This dual action of AR degradation and antagonism is designed to overcome resistance to traditional AR pathway inhibitors.

Q2: What is a recommended vehicle for formulating this compound for oral administration in mice?

A2: Based on available information for BMS-986365 (this compound), several vehicle options can be considered for preparing a homogeneous suspension for oral gavage:

  • CMC-Na: A solution of carboxymethylcellulose sodium (CMC-Na) in water. For example, a 5 mg/mL suspension can be prepared.

  • DMSO and Corn Oil: A stock solution of this compound in DMSO can be diluted with corn oil. For instance, a 16 mg/mL DMSO stock can be diluted to the final desired concentration.

  • DMSO, PEG300, Tween80, and Water: A multi-component vehicle can also be used. For example, a stock solution in DMSO can be mixed with PEG300, followed by the addition of Tween80 and finally water to achieve the desired concentration.

It is crucial to ensure the final formulation is a homogeneous suspension and to use it immediately after preparation for optimal results.

Q3: What are the reported efficacious doses of this compound in mouse models?

A3: In preclinical studies using mouse xenograft and patient-derived xenograft (PDX) models of castration-resistant prostate cancer (mCRPC), the following oral doses have been reported to be effective:

  • 30 mg/kg, once daily (QD): This dose resulted in sustained AR protein level reductions and tumor growth inhibition in a VCaP mouse xenograft model.

  • 60 mg/kg, once daily (QD): This dose led to deep and durable tumor suppression in a PDX model of mCRPC.

The optimal dose for a specific study should be determined through a Maximum Tolerated Dose (MTD) study followed by a dose-response efficacy study in the chosen animal model.

Q4: How can I confirm that this compound is engaging its target in vivo?

A4: Target engagement can be confirmed through a pharmacodynamic (PD) study. This involves treating tumor-bearing mice with this compound and a vehicle control, and then collecting tumor samples at various time points after the final dose (e.g., 6, 24, and 48 hours). The levels of AR protein in the tumor lysates can then be quantified using methods like Western blot or immunohistochemistry to demonstrate degradation.

Data Presentation

Table 1: Summary of In Vivo Preclinical Data for this compound

Animal ModelDose and ScheduleKey FindingsReference
VCaP Mouse Xenograft30 mg/kg, PO, QD for 3 daysSustained AR protein reduction: 91% at 6h, 83% at 24h
VCaP Mouse Xenograft30 mg/kg, PO, QDTumor volume remained unchanged during dosing period
PDX CTG-2441 mCRPC60 mg/kg, PO, QD for 47 daysDeep and durable tumor suppression
Abiraterone-resistant PDX CTG-2440 mCRPC60 mg/kg, PO, QD for 47 daysMore efficacious and durable tumor suppression compared to enzalutamide

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study Protocol

  • Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., NOD-SCID, nude mice).

  • Grouping: Divide mice into groups of 3-5.

  • Dose Escalation: Administer increasing doses of this compound to each group. A suggested starting dose range could be 10, 30, 60, 100, and 200 mg/kg.

  • Administration: Administer the drug via oral gavage daily for 5-7 days.

  • Monitoring:

    • Record body weight daily. The MTD is often defined as the dose causing no more than 15-20% body weight loss and no treatment-related deaths.

    • Observe mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).

  • Endpoint: The study is typically concluded after 7 days of observation. The MTD is the highest dose that meets the predefined tolerability criteria.

2. Efficacy Study in Xenograft Model Protocol

  • Objective: To evaluate the anti-tumor efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing prostate cancer xenografts (e.g., VCaP, LNCaP).

  • Tumor Inoculation: Subcutaneously inject prostate cancer cells into the flank of each mouse.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Treatment Group(s): Administer this compound at the determined optimal dose(s) (e.g., 30 mg/kg, 60 mg/kg) via oral gavage daily.

    • Control Group: Administer the vehicle used to formulate this compound.

    • Positive Control (Optional): Include a group treated with a standard-of-care agent like enzalutamide.

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated group(s) to the control group.

3. Pharmacodynamic (PD) Study Protocol

  • Objective: To confirm target engagement by measuring AR protein degradation in tumors.

  • Animal Model: Use tumor-bearing mice as in the efficacy study.

  • Treatment: Administer a single dose or multiple doses of this compound and vehicle to respective groups of mice.

  • Sample Collection: At predetermined time points after the last dose (e.g., 6, 24, 48 hours), euthanize the mice and excise the tumors.

  • Sample Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Analysis:

    • Prepare tumor lysates from the frozen tissue.

    • Quantify AR protein levels using Western blotting. Normalize AR levels to a loading control (e.g., GAPDH, β-actin).

  • Data Interpretation: A significant reduction in AR protein levels in the this compound-treated groups compared to the vehicle control group confirms target engagement.

Visualizations

Gridegalutamide_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Androgen Receptor (AR) Androgen->AR_inactive Activation & Nuclear Translocation CRBN Cereblon (CRBN) E3 Ligase Complex AR_inactive->CRBN Ternary Complex Formation AR_ub Ubiquitinated AR AR_active Active AR Dimer This compound This compound This compound->AR_inactive Binds to AR This compound->CRBN Recruits E3 Ligase This compound->AR_active Antagonism (Blocks Binding) CRBN->AR_inactive Ubiquitination Ub Ubiquitin Proteasome Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation AR_ub->Proteasome Targeted for Degradation ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Tumor Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Mechanism of Action of this compound.

In_Vivo_Efficacy_Study_Workflow start Start tumor_inoculation Subcutaneous inoculation of prostate cancer cells into immunodeficient mice start->tumor_inoculation tumor_growth Monitor tumor growth until volume reaches 100-200 mm³ tumor_inoculation->tumor_growth randomization Randomize mice into treatment groups (n=8-10/group) tumor_growth->randomization treatment Daily oral administration randomization->treatment group_vehicle Group 1: Vehicle Control group_this compound Group 2: This compound (e.g., 30 mg/kg) group_positive_control Group 3: Positive Control (e.g., Enzalutamide) monitoring Monitor tumor volume and body weight 2-3 times/week group_vehicle->monitoring group_this compound->monitoring group_positive_control->monitoring endpoint Endpoint reached (e.g., max tumor size in control) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow for an In Vivo Efficacy Study.

Troubleshooting_Logic start In Vivo Experiment Issue issue_type Select Issue Type start->issue_type efficacy Poor Efficacy issue_type->efficacy Efficacy toxicity High Toxicity issue_type->toxicity Toxicity pd Low AR Degradation issue_type->pd Pharmacodynamics check_formulation Verify Formulation & Vehicle Tolerability efficacy->check_formulation check_dose Review Dose Level (Consider MTD & Dose-Response) efficacy->check_dose check_model Confirm AR Expression in Xenograft Model efficacy->check_model check_hook Consider 'Hook Effect' (If using high doses) efficacy->check_hook reduce_dose Reduce Dose or Change Schedule toxicity->reduce_dose change_vehicle Test Alternative Formulation Vehicle toxicity->change_vehicle pd->check_dose check_timing Verify PD Sample Collection Time Points pd->check_timing check_protocol Review Sample Handling & Processing Protocol pd->check_protocol

References

Strategies to mitigate Gridegalutamide-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating Gridegalutamide. The following information is intended to help mitigate potential cytotoxicity in normal (non-target) cells during pre-clinical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Observed Issue Potential Cause Suggested Action
High levels of cytotoxicity in normal cell lines at expected therapeutic concentrations. 1. Off-target effects: this compound may be interacting with other cellular proteins besides the Androgen Receptor (AR). 2. Cell line sensitivity: The specific normal cell line being used may be particularly sensitive to the drug vehicle (e.g., DMSO) or the drug itself. 3. Over-dosing: The calculated effective concentration for cancer cells may be too high for normal cells.1. Perform a dose-response curve: Determine the IC50 in your normal cell line and compare it to the IC50 in your cancer cell line to establish a therapeutic window. 2. Vehicle control: Ensure you are using an appropriate vehicle control (e.g., DMSO concentration matched to the highest this compound concentration) to rule out solvent toxicity. 3. Select a different normal cell line: If possible, test this compound on a panel of normal cell lines to identify a more robust model. 4. Reduce incubation time: Shorter exposure times may be sufficient to observe the desired effect in cancer cells while minimizing toxicity in normal cells.
Increased apoptosis observed in normal cells treated with this compound. 1. Activation of apoptotic pathways: Off-target effects could be triggering intrinsic or extrinsic apoptotic signaling. 2. Cell stress: The degradation of AR, even at low levels, might induce stress in certain normal cell types that have some level of AR expression.1. Co-treatment with a pan-caspase inhibitor: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cytotoxicity is caspase-dependent. 2. Analyze apoptotic markers: Perform western blotting for cleaved caspase-3, PARP cleavage, or flow cytometry for Annexin V/PI staining to confirm apoptosis. 3. Investigate upstream pathways: Assess the involvement of Bcl-2 family proteins or death receptors.
Reduced cell proliferation without significant cell death. 1. Cell cycle arrest: this compound might be causing a block at a specific phase of the cell cycle. 2. Senescence: The drug could be inducing a senescent state in normal cells.1. Cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of treated normal cells. 2. Senescence-associated β-galactosidase staining: Perform this assay to determine if the cells are entering a senescent state.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is an orally bioavailable Androgen Receptor (AR) degrader.[1] It is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the AR protein, thereby inhibiting AR-mediated signaling which is crucial for the proliferation of prostate cancer cells.[1][2] It has a dual mechanism of action, combining AR degradation with AR antagonism.[2][3]

Q2: Is this compound expected to be cytotoxic to normal cells?

A2: While the primary target of this compound is the Androgen Receptor, which is highly expressed in prostate cancer cells, other normal tissues may also express AR. The dual-action mechanism is designed to be potent against cancer cells. Early clinical data suggests that this compound is well-tolerated with manageable side effects, and no grade 4 treatment-related adverse events have been reported. However, as with many anti-cancer agents, off-target effects or effects on normal cells expressing AR cannot be entirely ruled out and should be experimentally evaluated.

Q3: How can I determine if the cytotoxicity I'm observing is an off-target effect?

A3: To investigate potential off-target effects, you can employ several strategies:

  • CRISPR/Cas9 knockout: If you hypothesize an off-target protein is responsible for the cytotoxicity, knocking out the gene for that protein in your normal cell line should confer resistance to this compound if your hypothesis is correct.

  • Rescue experiments: In your AR-positive cancer cell line, transfecting a mutated AR that is resistant to this compound but still functional should rescue the cells from drug-induced death if the effect is on-target.

  • Competitive binding assays: These can help identify other proteins to which this compound may bind.

Q4: Are there any known small molecules that can be co-administered to protect normal cells from this compound-induced cytotoxicity?

A4: There is currently no specific, publicly available data on small molecules used to protect normal cells from this compound. However, for other antiandrogens like enzalutamide, the natural triterpene Lupeol has been shown to attenuate cytotoxicity in normal cells. A similar approach of co-administering antioxidants or cytoprotective agents could be explored, but this would require empirical testing.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Plating: Seed normal cells (e.g., PNT2, a normal prostate epithelial cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Workflows

This compound's Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (AR-Gridegalutamide-E3) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation AR_Signaling AR Signaling Pathway Degradation->AR_Signaling Inhibition Proliferation Cancer Cell Proliferation AR_Signaling->Proliferation Stimulation

Caption: Mechanism of Action of this compound.

Troubleshooting Workflow for Cytotoxicity Start Observe Cytotoxicity in Normal Cells Check_Dose Perform Dose-Response (MTT/CellTiter-Glo) Start->Check_Dose Vehicle_Control Verify Vehicle Toxicity Start->Vehicle_Control Apoptosis_Assay Assess Apoptosis (Annexin V/Caspase) Check_Dose->Apoptosis_Assay Cell_Cycle Analyze Cell Cycle (PI Staining) Check_Dose->Cell_Cycle Is_Apoptotic Is Apoptosis Induced? Apoptosis_Assay->Is_Apoptotic Is_Arrest Is Cell Cycle Arrested? Cell_Cycle->Is_Arrest Off_Target Investigate Off-Target Effects (e.g., CRISPR screen) Is_Apoptotic->Off_Target Yes Optimize Optimize Experiment (Dose, Time, Cell Line) Is_Apoptotic->Optimize No Is_Arrest->Off_Target Yes Is_Arrest->Optimize No

Caption: Experimental workflow for troubleshooting cytotoxicity.

References

Investigating mechanisms of acquired resistance to Gridegalutamide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to Gridegalutamide in vitro. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader.[1][2] It is classified as a proteolysis-targeting chimera (PROTAC).[1] this compound exhibits a dual mechanism of action by both inducing the degradation of the AR protein and antagonizing AR signaling.[3][4][5] This dual action is intended to provide a more profound and durable inhibition of the AR pathway compared to traditional AR inhibitors.[3]

Q2: What are the potential mechanisms of acquired resistance to this compound?

While this compound is designed to overcome some existing resistance mechanisms to AR inhibitors, cancer cells may still develop resistance through various strategies.[3][4] Based on known resistance patterns to other AR-targeted therapies, potential mechanisms for this compound resistance can be categorized as follows:

  • Alterations in the Drug Target (Androgen Receptor):

    • AR Gene Mutations: Mutations in the AR ligand-binding domain that prevent this compound from binding effectively.

    • AR Splice Variants: Expression of constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain targeted by this compound.[6][7]

  • Modifications in the Degradation Machinery:

    • Downregulation or Mutation of E3 Ligase Components: this compound relies on the CRL4-CRBN E3 ubiquitin ligase complex to tag the AR for degradation.[4] Mutations or decreased expression of key components like Cereblon (CRBN) could impair this process.

    • Upregulation of Deubiquitinating Enzymes (DUBs): Increased activity of DUBs that remove ubiquitin tags from the AR could counteract the degradation induced by this compound.

  • Activation of Bypass Signaling Pathways:

    • Upregulation of Alternative Growth Pathways: Cancer cells may activate other signaling pathways to bypass their dependency on AR signaling, such as the Wnt/β-catenin or PI3K/Akt pathways.[6][8]

    • Lineage Plasticity: A shift from an AR-dependent luminal phenotype to an AR-independent state, such as a neuroendocrine or basal-like phenotype.[[“]]

Q3: Which prostate cancer cell lines are suitable for developing this compound resistance models?

AR-positive prostate cancer cell lines that are initially sensitive to this compound are ideal candidates. Commonly used cell lines in AR-inhibitor resistance studies include:

  • LNCaP: Expresses a mutated AR (T877A) and is androgen-sensitive.

  • VCaP: Overexpresses wild-type AR and is sensitive to AR-targeted therapies.

  • CWR-R1: Derived from a castration-resistant xenograft and expresses a mutated AR.[8]

  • 22Rv1: Expresses both full-length AR and the AR-V7 splice variant.[10]

The choice of cell line can influence the type of resistance mechanisms that emerge.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the generation and analysis of this compound-resistant cancer cell lines.

Question 1: My cell line is not developing resistance to this compound despite prolonged culture with the drug. What could be the problem?

Possible CauseSuggested Solution
Inappropriate Initial Drug Concentration The starting concentration of this compound may be too high, causing excessive cell death, or too low to provide adequate selective pressure. Solution: Determine the IC50 of this compound for your parental cell line. Begin the resistance induction protocol with a concentration at or slightly below the IC50 value.[11]
Incorrect Dose Escalation Increasing the drug concentration too quickly may not allow sufficient time for cells to adapt and develop resistance mechanisms.[11] Solution: Employ a gradual dose escalation strategy. After an initial selection period, increase the this compound concentration by 1.5- to 2-fold only after the cells have resumed a stable growth rate.
Drug Instability This compound may degrade in cell culture medium over time. Solution: Prepare fresh this compound stock solutions regularly and replace the drug-containing medium every 2-3 days.[11]
Cell Line Characteristics Some cell lines may be intrinsically resistant or less prone to developing resistance to this specific drug. Solution: Consider using a different parental cell line known to be initially sensitive to AR-targeted therapies.

Question 2: My this compound-resistant cell line shows inconsistent results between experiments. Why?

Possible CauseSuggested Solution
Heterogeneous Cell Population The resistant culture may consist of a mixed population of cells with different resistance mechanisms and growth rates. Solution: Perform single-cell cloning through limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.[11] Characterize each clone to select one with a stable and desired resistance profile.
Loss of Resistant Phenotype In the absence of selective pressure (i.e., this compound), the resistant phenotype may diminish over time. Solution: Continuously culture the resistant cell line in a maintenance dose of this compound. For specific experiments, you may remove the drug for a short period, but be aware of potential reversion.
General Cell Culture Issues Problems such as mycoplasma contamination, lot-to-lot variability in serum, or incorrect CO2 levels can lead to inconsistent results.[12] Solution: Regularly test for mycoplasma. Test new lots of serum before use. Ensure incubators and other equipment are properly calibrated.[12]

Question 3: The mechanism of resistance in my this compound-resistant cell line is not obvious. How can I investigate it?

Possible CauseSuggested Solution
Multiple Resistance Mechanisms Resistance is often multifactorial and may not be due to a single, clear-cut mechanism.[8][[“]] Solution: Employ a multi-omics approach to investigate potential mechanisms. This can include: Genomic/Transcriptomic Analysis: Whole-exome sequencing to identify AR mutations and RNA-sequencing to assess changes in gene expression, including AR splice variants and bypass pathway components. Proteomic Analysis: Western blotting or mass spectrometry to check protein levels of AR, CRBN, and key signaling molecules from bypass pathways.
AR-Independent Growth The cells may have switched to a completely AR-independent survival mechanism. Solution: Assess the expression of lineage plasticity markers (e.g., neuroendocrine markers like Chromogranin A and Synaptophysin). Evaluate the sensitivity of the resistant cells to inhibitors of other signaling pathways (e.g., PI3K or Wnt pathway inhibitors).

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Determine the IC50 of the Parental Cell Line: a. Seed parental prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates. b. After 24 hours, treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[11]

  • Induction of Resistance: a. Plate parental cells in larger culture flasks. b. Treat the cells with this compound at a concentration equal to the IC50. c. Maintain the culture, replacing the medium with fresh this compound every 2-3 days. Most cells will die, but a small population may survive.[10] d. Once the surviving cells resume proliferation and reach about 80% confluency, subculture them. e. Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments) as the cells adapt and their growth rate recovers.

  • Establishment and Characterization of the Resistant Line: a. After several months of continuous culture with increasing this compound concentrations, a resistant cell line will be established. b. Determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells). c. Cryopreserve aliquots of the resistant cells at various passages.

Protocol 2: Western Blot Analysis of AR and CRBN Protein Levels

  • Cell Lysis: a. Grow parental and this compound-resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with primary antibodies against AR, CRBN, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Hypothetical IC50 Values and Resistance Index (RI)

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
LNCaP-GR515030
VCaP-GR210050
22Rv1-GR2050025
(GR denotes this compound-Resistant)

Table 2: Expected Changes in Protein Expression in Resistant Cells

ProteinExpected Change in Resistant PhenotypePotential Mechanism
Androgen Receptor (AR)Unchanged or IncreasedCompensatory upregulation
AR-V7IncreasedSplice variant-driven resistance
Cereblon (CRBN)DecreasedImpaired drug-induced degradation
p-Akt / AktIncreasedActivation of PI3K bypass pathway
β-cateninIncreasedActivation of Wnt bypass pathway
Chromogranin AIncreasedNeuroendocrine differentiation

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm This compound This compound AR Androgen Receptor (AR) This compound->AR Binds CRBN CRBN This compound->CRBN Binds E3_Ligase CRL4 E3 Ligase Complex AR->E3_Ligase Recruited by This compound AR_Ub Ubiquitinated AR E3_Ligase->AR_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->E3_Ligase Proteasome Proteasome AR_Ub->Proteasome Targeted for Degradation Degraded_AR Proteasome->Degraded_AR

Caption: Mechanism of action for this compound.

G Start Parental Cell Line (e.g., LNCaP, VCaP) IC50 Determine IC50 of This compound Start->IC50 Culture Continuous Culture with This compound (at IC50) IC50->Culture Dose_Escalation Gradual Dose Escalation (1.5x - 2x) Culture->Dose_Escalation Cells recover growth Dose_Escalation->Culture Repeat cycles Resistant_Line Established Resistant Cell Line Dose_Escalation->Resistant_Line Stable growth at high concentration Characterization Characterize Resistance: - New IC50 - Western Blot (AR, CRBN) - RNA-Seq Resistant_Line->Characterization

Caption: Workflow for generating resistant cell lines.

G cluster_AR AR-Dependent Resistance cluster_Degradation Impaired Degradation cluster_Bypass Bypass Pathways / Lineage Plasticity This compound This compound AR_mut AR Mutation (prevents drug binding) This compound->AR_mut Blocked CRBN_down CRBN Downregulation or Mutation This compound->CRBN_down Ineffective Cell_Survival Cell Proliferation & Survival AR_mut->Cell_Survival AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->Cell_Survival CRBN_down->Cell_Survival AR not degraded DUB_up DUB Upregulation DUB_up->Cell_Survival AR stabilized PI3K PI3K/Akt Activation PI3K->Cell_Survival Wnt Wnt/β-catenin Activation Wnt->Cell_Survival NE Neuroendocrine Differentiation NE->Cell_Survival

Caption: Potential mechanisms of resistance.

References

Addressing variability in Gridegalutamide efficacy across different prostate cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Gridegalutamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (also known as BMS-986365 or CC-94676), a first-in-class, orally bioavailable heterobifunctional molecule with a dual mechanism of action that includes androgen receptor (AR) degradation and antagonism.[1]

This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative efficacy data to help address the variability in this compound's effects across different prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound is an androgen receptor (AR) ligand-directed degrader (AR LDD) and a competitive AR antagonist.[2][3][4] It is a proteolysis-targeting chimera (PROTAC) that contains two key moieties: one that binds to the AR ligand-binding domain (LBD) and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[5] This dual action means that any AR protein not degraded by the PROTAC mechanism is still inhibited by the antagonist function. This process leads to the ubiquitination and subsequent degradation of the AR protein by the proteasome.

Q2: How does this compound's mechanism differ from traditional AR inhibitors like enzalutamide (B1683756)?

A2: Traditional AR inhibitors like enzalutamide act as competitive antagonists, blocking androgen from binding to the AR. However, cancer cells can develop resistance by upregulating AR expression, meaning the antagonist is overwhelmed. In contrast, this compound actively degrades the AR protein. Preclinical studies have shown that while enzalutamide treatment can lead to an increase in AR protein levels in some models, this compound maintains low levels of AR protein even when AR transcript levels are high.

Q3: Which AR mutations is this compound effective against?

A3: this compound has demonstrated potent degradation of wild-type (WT) AR and most clinically relevant AR mutants. This includes mutations that can confer resistance to other antiandrogen therapies. While it is a potent degrader of most mutants, it has been noted to be a weaker degrader of the L702H mutant, though it still inhibits L702H prostate cancer cell proliferation more potently than enzalutamide.

Q4: What is the rationale for using this compound in castration-resistant prostate cancer (CRPC)?

A4: The majority of metastatic castration-resistant prostate cancers (mCRPC) remain dependent on the AR signaling pathway for growth and survival. Resistance to standard AR pathway inhibitors (ARPIs) often involves mechanisms like AR gene amplification or mutations in the AR ligand-binding domain. This compound's ability to degrade both wild-type and mutant AR proteins suggests it can overcome these common resistance mechanisms.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: Low or No AR Degradation Observed

  • Potential Cause: The "Hook Effect"

    • Explanation: At very high concentrations, PROTACs can form binary complexes with either the target protein (AR) or the E3 ligase (CRBN) separately, rather than the productive ternary complex (AR-Gridegalutamide-CRBN) required for degradation. This leads to a decrease in degradation efficiency at higher doses.

    • Troubleshooting:

      • Perform a wide dose-response curve: Test a broad range of this compound concentrations, including very low (nanomolar) and very high (micromolar) ranges, to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.

      • Test lower concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.

  • Potential Cause: Poor Cell Permeability

    • Explanation: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.

    • Troubleshooting:

      • Verify cell uptake: While direct measurement can be complex, ensure that experimental conditions (e.g., incubation time) are sufficient for cellular uptake.

      • Consult literature for similar compounds: Review studies on other PROTACs with similar scaffolds to understand their permeability characteristics.

  • Potential Cause: Inefficient Ternary Complex Formation

    • Explanation: The stability and proper conformation of the AR-Gridegalutamide-CRBN ternary complex are crucial for ubiquitination.

    • Troubleshooting:

      • Confirm CRBN expression: Ensure that the cell line being used expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. This can be checked via Western blot or qPCR.

      • Use appropriate controls: Include a negative control (e.g., the AR antagonist "warhead" of this compound alone) and a positive control (a known potent AR degrader) in your experiments.

  • Potential Cause: Cell Line Specific Factors

    • Explanation: The intrinsic biology of a cell line, such as the rate of AR protein synthesis and turnover, can influence the net effect of this compound. High rates of AR synthesis may counteract degradation.

    • Troubleshooting:

      • Characterize your cell line: Understand the baseline AR expression and turnover rate in your chosen cell line.

      • Time-course experiment: Measure AR degradation at multiple time points (e.g., 4, 12, 24 hours) to capture the kinetics of degradation, as some PROTACs can be fast-acting.

Issue 2: High Variability in Cell Viability/Proliferation Assay Results

  • Potential Cause: Inconsistent Cell Culture Conditions

    • Explanation: Cell passage number, confluency, and overall health can significantly impact the cellular response to treatment and the efficiency of the ubiquitin-proteasome system.

    • Troubleshooting:

      • Standardize protocols: Use cells within a consistent and defined passage number range.

      • Consistent seeding density: Ensure uniform cell seeding across all wells of your assay plates.

      • Monitor cell health: Regularly check cells for any signs of stress or contamination.

  • Potential Cause: Assay-Specific Issues (e.g., MTT, CellTiter-Glo®)

    • Explanation: The choice of viability assay and the specific protocol can influence results. For example, components in the serum or phenol (B47542) red in the media can interfere with the readings of some assays.

    • Troubleshooting:

      • Use appropriate controls: Include wells with medium only for background subtraction.

      • Optimize incubation times: Ensure that the incubation time with the assay reagent is consistent and within the linear range of the assay. For MTT assays, complete solubilization of the formazan (B1609692) crystals is critical.

      • Consider alternative assays: If you suspect interference, consider using a different viability assay that relies on an alternative mechanism (e.g., measuring ATP content vs. metabolic activity).

Quantitative Data

The following tables summarize the preclinical efficacy data for this compound (BMS-986365).

Table 1: this compound (BMS-986365) Binding Affinity and Degradation Potency

Parameter Value Cell Line / Assay Condition Comparison Reference
AR Binding Affinity (Ki) 3.6 nM Not specified Enzalutamide Ki = 47.0 nM
DC50 (AR WT) 6 nM - 1509 nM (range across mutants) CW-R22PC_HR (for H875Y), PC3 (for L702H) Potent degrader of WT and most clinically relevant mutants
DC50 (H875Y mutant) 6 nM CW-R22PC_HR Demonstrates high potency against this mutant
DC50 (L702H mutant) 1509 nM PC3 Weaker degrader of this specific mutant

| Maximum Degradation (Dmax) | >90% | VCaP | Not specified | |

DC50: The concentration of the drug that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: this compound (BMS-986365) Anti-proliferative Activity

Cell Line AR Status IC50 / Potency Comparison Reference
Multiple Prostate Cancer Cell Lines AR-dependent 10 to 120-fold more potent than enzalutamide
LNCaP AR-positive, WT Data not specified
VCaP AR-positive, WT, amplified Data not specified
22Rv1 AR-positive, contains AR-V7 splice variant Data not specified

| LNCaP-AR-F876L | Enzalutamide-resistant mutant | G1T38 (CDK 4/6 inhibitor) in combination with Enzalutamide showed synergistic apoptosis. | |

IC50: The concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: In Vitro AR Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of this compound.

Materials:

  • AR-positive prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1)

  • 6-well cell culture plates

  • This compound (BMS-986365)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-AR and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture: Plate AR-positive prostate cancer cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in culture medium. Treat cells with the different concentrations of this compound or DMSO as a vehicle control. Include a co-treatment group with a proteasome inhibitor (e.g., MG132) and a high concentration of this compound to confirm the degradation mechanism.

  • Incubation: Incubate the treated cells for a predetermined time, typically 18-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody and the anti-loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the intensity of the AR bands and normalize them to the corresponding loading control bands. Plot the normalized AR levels against the log of this compound concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability / Proliferation Assay (MTT or WST-8)

This protocol measures the effect of AR degradation on cancer cell proliferation to determine the IC50 value.

Materials:

  • Prostate cancer cell lines

  • 96-well cell culture plates (clear for MTT, opaque-walled for luminescent assays)

  • This compound (BMS-986365)

  • MTT reagent (5 mg/mL in PBS) or WST-8 reagent

  • MTT solvent (e.g., 150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells per well). Allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for an extended period, typically 5-7 days, to allow for measurable effects on proliferation.

  • MTT Assay:

    • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3 hours.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570-590 nm.

  • WST-8 Assay:

    • Add 10 µL of WST-8 reagent solution to each well.

    • Incubate at 37°C for 2 hours.

    • Measure the absorbance at 450 nm.

  • Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Signaling and Experimental Workflow Diagrams

Gridegalutamide_MoA cluster_cell Prostate Cancer Cell This compound This compound (BMS-986365) Ternary_Complex Ternary Complex (AR-Gridegalutamide-CRBN) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds AR_Signaling AR Signaling & Gene Transcription AR->AR_Signaling Activates CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ub_AR Polyubiquitinated AR Ternary_Complex:e->Ub_AR:w Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_AR->Proteasome Targets Degradation AR Degradation Proteasome->Degradation Degradation->AR_Signaling Inhibits Androgen Androgen Androgen->AR Blocked by This compound (Antagonism) Proliferation Tumor Cell Proliferation AR_Signaling->Proliferation

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_degradation Degradation Analysis cluster_proliferation Proliferation Analysis start Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1, etc.) treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability_assay Cell Viability Assay (MTT, WST-8, etc.) treatment->viability_assay wb Western Blot for AR and Loading Control lysis->wb dc50 Calculate DC50 & Dmax wb->dc50 ic50 Calculate IC50 viability_assay->ic50

Caption: General workflow for in vitro experiments.

Troubleshooting_Logic start Low/No AR Degradation Observed q1 Did you run a wide dose-response curve? start->q1 a1_yes Observe Hook Effect? (Bell-shaped curve) q1->a1_yes Yes a1_no Action: Perform wide dose-response (nM to µM) q1->a1_no No q2 Is CRBN expressed in the cell line? a1_yes->q2 No a3_no Action: Standardize passage number and seeding density. a1_yes->a3_no Yes, use optimal concentration a2_yes Is the ternary complex forming effectively? q2->a2_yes Yes a2_no Action: Verify CRBN expression (WB/qPCR) or choose another cell line q2->a2_no No a2_yes->a2_no No, suspect permeability/complex issues q3 Are cell culture conditions standardized? a2_yes->q3 Yes a3_yes Action: Investigate AR synthesis/ turnover rate. Perform time-course experiment. q3->a3_yes Yes q3->a3_no No

Caption: Troubleshooting logic for degradation issues.

References

How to assess the stability of Gridegalutamide in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Gridegalutamide in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing crucial?

This compound (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader.[1][2][3] It is classified as a proteolysis targeting chimera (PROTAC).[3] Its chemical formula is C41H45F3N8O5S and it has a molar mass of approximately 818.92 g/mol .[1][2][3][4][5] Stability testing is a critical component of drug development that provides insights into the intrinsic stability of the drug substance.[6][7] These studies are essential for developing and validating stability-indicating analytical methods, which are necessary to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API).[8][9]

Q2: What are the initial steps in assessing the stability of this compound?

The initial assessment of this compound's stability involves performing forced degradation studies, also known as stress testing.[7][9] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] The goal is to induce a target degradation of around 10%, which is considered optimal for analytical validation in small molecule pharmaceuticals.[7][8]

Q3: What specific stress conditions should be applied in forced degradation studies for this compound?

Forced degradation studies for a small molecule like this compound should include exposure to a variety of stress conditions to evaluate its intrinsic stability.[6][7] Key conditions to test include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room and elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room and elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.[8]

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C).

  • Photostability: Exposing the drug substance to light, according to ICH Q1B guidelines.

Q4: How do I develop a stability-indicating analytical method for this compound?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from process impurities, excipients, and degradation products.[10] For a molecule like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common starting point. The development process involves:

  • Column and Mobile Phase Selection: Choose a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution) that provides good resolution between the parent drug and its degradation products.

  • Method Optimization: Adjust parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure the method can separate all significant degradation products from the this compound peak.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guides

Problem 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition.

    • Ensure proper sample preparation to allow for adequate interaction with the stressor.

Problem 2: Complete degradation of this compound is observed.
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the study.

    • Reduce the duration of exposure.

    • Take multiple time points to identify the optimal degradation level (around 10%).[7][8]

Problem 3: Poor resolution between this compound and its degradation peaks in the chromatogram.
  • Possible Cause: The analytical method is not optimized.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: Modify the organic-to-aqueous ratio or the pH of the aqueous phase.

    • Change Column: Try a different column with a different stationary phase or particle size.

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve separation.

    • Optimize Flow Rate and Temperature: Adjust the flow rate and column temperature to enhance resolution.

Experimental Protocols & Data Presentation

Forced Degradation Experimental Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

Stress Condition Protocol Sampling Time Points
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C.0, 2, 4, 8, 24 hours
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C.0, 2, 4, 8, 24 hours
Oxidation Dissolve this compound in a suitable solvent and add 3% H2O2. Store at room temperature, protected from light.0, 2, 4, 8, 24 hours
Thermal Degradation Store solid this compound in a hot air oven at 80°C.1, 3, 7, 14 days
Photostability Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.End of exposure
Sample Data from Forced Degradation Studies (Hypothetical)
Stress Condition % this compound Remaining Number of Degradation Products Major Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h89.5%24.2 min
0.1 M NaOH, 60°C, 24h85.2%33.8 min, 5.1 min
3% H2O2, RT, 24h92.1%16.5 min
Dry Heat, 80°C, 14d98.7%1 (minor)7.1 min
Photostability95.4%24.8 min, 5.9 min

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Drug Substance acid Acid Hydrolysis start->acid Expose to base Base Hydrolysis start->base Expose to oxidation Oxidation start->oxidation Expose to thermal Thermal Stress start->thermal Expose to photo Photostability start->photo Expose to hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Degradant ID hplc->mass_spec Identify Peaks method Stability-Indicating Method Development hplc->method pathways Degradation Pathways mass_spec->pathways

Caption: Workflow for Forced Degradation Studies of this compound.

Stability_Indicating_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Outcome select_col Select Column & Mobile Phase optimize Optimize Chromatographic Conditions select_col->optimize inject_stressed Inject Stressed Samples optimize->inject_stressed check_res Check Resolution of Drug and Degradants inject_stressed->check_res check_res->optimize Re-optimize if resolution is poor specificity Specificity check_res->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness validated_sim Validated Stability- Indicating Method robustness->validated_sim

Caption: Logical Flow for Stability-Indicating Method (SIM) Development.

References

Validation & Comparative

A Head-to-Head Comparison of Androgen Receptor PROTACs for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging androgen receptor (AR) PROTACs. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.

The androgen receptor is a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors, such as enzalutamide (B1683756), frequently develops through mechanisms like AR gene amplification, point mutations, and the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs).[1]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the target protein (the AR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This "event-driven" mechanism offers potential advantages over traditional "occupancy-driven" inhibitors.[2]

This guide focuses on a head-to-head comparison of several notable AR PROTACs that have been evaluated in preclinical studies, with some advancing to clinical trials.

Quantitative Efficacy Data of Selected AR PROTACs

The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3] The following tables summarize the available in vitro degradation potency and anti-proliferative activity for selected AR PROTACs in various prostate cancer cell lines.

Table 1: In Vitro Degradation Potency (DC50) of AR PROTACs

PROTACE3 Ligase BinderCell LineDC50 (nM)Reference
Bavdegalutamide (ARV-110) Cereblon (CRBN)LNCaP< 1[4]
VCaP~1[5]
ARV-766 Cereblon (CRBN)VCaPNot specified, but potent[2]
ARCC-4 von Hippel-Lindau (VHL)VCaP5[6]
ARD-69 von Hippel-Lindau (VHL)LNCaP0.86[4][7]
VCaP0.76[4][7]
22Rv110.4[4][7]
ARD-266 von Hippel-Lindau (VHL)LNCaP0.2 - 1[4][8]
VCaP0.2 - 1[4][8]
22Rv10.2 - 1[4][8]

Table 2: Maximum Degradation (Dmax) and Anti-proliferative Activity (IC50) of AR PROTACs

PROTACCell LineDmax (%)IC50 (nM)Reference
Bavdegalutamide (ARV-110) LNCaP>90%10 (PSA synthesis)[5]
ARCC-4 VCaP>95%Not specified[6]
ARD-69 LNCaP, VCaP>95%More potent than antagonists[7]
ARD-266 LNCaP, VCaP>95%Not specified[8]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is crucial for evaluating the mechanism of action of AR PROTACs.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex Binding AR AR AR_active Active AR AR->AR_active Conformational Change HSP HSP AR-HSP Complex->AR HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth, Proliferation, Survival Gene_Transcription->Cell_Growth Leads to

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

PROTAC_Mechanism AR_PROTAC AR PROTAC AR Androgen Receptor (AR) AR_PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase AR_PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Results in

Caption: Mechanism of Action of an Androgen Receptor PROTAC.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of AR degraders.[1]

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.[1][6]

1. Cell Culture and Treatment:

  • Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.[1][3]

  • Treat the cells with the AR degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.[1][3]

2. Cell Lysis:

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

5. Data Analysis:

  • Quantify the intensity of the AR bands relative to the loading control using densitometry software.

  • Calculate the percentage of AR degradation for each treatment condition compared to the vehicle control.

  • Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: General Experimental Workflow for Western Blotting.

Cell Viability Assay

This protocol is used to determine the effect of AR degraders on the proliferation of prostate cancer cells.

1. Cell Seeding:

  • Seed prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the AR degrader. Include a vehicle control.

3. Incubation:

  • Incubate the plates for a specified period (e.g., 72 hours).

4. Viability Assessment:

  • Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

5. Data Analysis:

  • Normalize the viability data to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Clinical Development Snapshot

Several AR PROTACs have advanced into clinical trials, demonstrating the therapeutic potential of this modality.

  • Bavdegalutamide (ARV-110): This was the first AR PROTAC to enter clinical trials.[5] It has shown an acceptable safety profile and antitumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly those with certain AR mutations.[3][9]

  • ARV-766: Developed as a next-generation AR degrader, ARV-766 has also entered clinical trials for patients with mCRPC.[1][2]

  • Other Investigational AR PROTACs: Several other AR PROTACs are in earlier stages of clinical development, highlighting the significant interest and investment in this therapeutic approach.[2]

Conclusion

PROTAC-mediated degradation of the androgen receptor represents a transformative approach in the development of therapies for prostate cancer. By inducing the degradation of the AR, these novel therapeutics can effectively shut down the primary driver of the disease and have the potential to overcome resistance mechanisms that limit the efficacy of conventional inhibitors.[3] The head-to-head comparison of preclinical data for compounds like Bavdegalutamide, ARV-766, ARCC-4, ARD-69, and ARD-266 reveals a class of highly potent molecules with low nanomolar to sub-nanomolar degradation capabilities. The encouraging clinical data for the most advanced AR PROTACs further validates the potential of this modality in treating patients with advanced prostate cancer.[1] Continued research and clinical investigation will be crucial to fully realize the therapeutic promise of AR PROTACs.

References

Validating Gridegalutamide's efficacy in AR mutation-positive prostate cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the efficacy of Gridegalutamide with current androgen receptor-targeted therapies in prostate cancer harboring androgen receptor mutations. This guide provides an objective analysis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to current therapies, often driven by mutations in the androgen receptor (AR). This compound (BMS-986365), a novel, orally bioavailable androgen receptor ligand-directed degrader (AR LDD), has emerged as a promising therapeutic agent.[1][2][3] This guide provides a detailed comparison of this compound with other AR-targeted therapies, specifically focusing on their efficacy in the context of AR mutations.

Dual-Action Mechanism of this compound

This compound operates through a unique dual mechanism of action: it not only acts as a competitive antagonist of the androgen receptor but also induces its degradation.[1][2][3] This is achieved through its design as a proteolysis-targeting chimera (PROTAC), which recruits the cereblon E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This dual action offers a potential advantage over traditional AR inhibitors, which can be rendered ineffective by AR overexpression or mutations that convert antagonists into agonists.

cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR E3_Ligase Cereblon E3 Ligase This compound->E3_Ligase Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Degradation E3_Ligase->AR Ubiquitination Ubiquitin Ubiquitin DNA DNA (Androgen Response Elements) Gene_Transcription Gene Transcription (Tumor Growth) DNA->Gene_Transcription Promotes AR_nucleus->DNA Binds to AREs (Blocked by this compound)

Figure 1: Mechanism of Action of this compound.

Comparative Efficacy Against AR Mutations: Preclinical Data

The emergence of AR mutations is a key mechanism of resistance to second-generation antiandrogens like enzalutamide (B1683756). This compound has demonstrated potent degradation activity against wild-type (WT) AR and a range of clinically relevant AR mutations.

Androgen Receptor StatusDrugDC50 (nM)Ymin (%)Cell Line
Wild-Type This compound105VCaP
H875Y This compound612CW-R22PC_HR
L702H This compound150941PC3
F877L Enzalutamide--LNCaP
T878A Enzalutamide--LNCaP
W742C/L Darolutamide (B1677182)Potent Antagonism--
F877L DarolutamidePotent Antagonism--
H875Y/T878A DarolutamidePotent Antagonism--

Table 1: In Vitro Degradation and Antagonist Activity Against AR Mutations. DC50 represents the concentration required to degrade 50% of the target protein, and Ymin is the minimum level of the target protein observed. Lower values indicate higher potency. Data for enzalutamide indicates known resistance mutations where it acts as an agonist. Darolutamide data indicates potent antagonism against these mutations.[1][4]

In xenograft models of enzalutamide-resistant prostate cancer, this compound has shown superior efficacy in reducing tumor growth. In a VCaP mouse model, a 30 mg/kg daily oral dose of this compound resulted in sustained AR protein level reductions of 91% and 83% at 6 and 24 hours, respectively.[1]

Clinical Validation of this compound

The first-in-human Phase I clinical trial (NCT04428788) of this compound has shown promising anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[5]

Patient CohortPSA50 Response Rate
Overall (400-900 mg BID) 32%
900 mg BID 50%
AR LBD Wild-Type Efficacy Observed
AR LBD Mutated Efficacy Observed

Table 2: PSA50 Response Rates from the Phase I Trial of this compound. PSA50 is defined as a ≥50% reduction in prostate-specific antigen levels from baseline. Efficacy was observed regardless of AR ligand-binding domain (LBD) mutation status.[5]

Comparison with Alternative Therapies

Enzalutamide , a second-generation non-steroidal antiandrogen, is a standard of care in prostate cancer. However, its efficacy is limited by the development of resistance, often through AR mutations such as F877L and T878A, which can convert enzalutamide from an antagonist to an agonist.[6]

Darolutamide is another potent AR inhibitor that has demonstrated a broad spectrum of activity against various AR mutations.[7] Preclinical studies have shown that darolutamide effectively inhibits the transcriptional activity of AR mutants that are resistant to other antiandrogens.[4] Unlike enzalutamide, darolutamide maintains its antagonistic properties against mutations like F877L and W742C/L.[4]

cluster_workflow Preclinical Drug Efficacy Workflow start Start cell_lines Prostate Cancer Cell Lines (WT & Mutant AR) start->cell_lines in_vitro In Vitro Assays cell_lines->in_vitro in_vivo In Vivo Studies (Xenograft Models) cell_lines->in_vivo degradation AR Degradation Assay (Western Blot) in_vitro->degradation viability Cell Viability Assay (e.g., CellTiter-Glo) in_vitro->viability end End pdx Patient-Derived Xenografts (PDX) in_vivo->pdx tumor_growth Tumor Growth Inhibition pdx->tumor_growth

Figure 2: Preclinical Experimental Workflow.

Detailed Experimental Protocols

Androgen Receptor Degradation Assay (Western Blot)

This assay is fundamental to quantifying the degradation of the AR protein induced by this compound.

  • Cell Culture: AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP) are plated in 6-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the AR band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.[8]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the impact of AR degradation on the proliferation and viability of prostate cancer cells.

  • Cell Seeding: Prostate cancer cells are seeded in opaque-walled 96-well plates at an optimized density.

  • Treatment: After 24 hours, the cells are treated with a serial dilution of the compound being tested.

  • Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50).[9][10]

Patient-Derived Xenograft (PDX) Models

PDX models provide a more clinically relevant in vivo system to evaluate drug efficacy.

  • Tumor Implantation: Fresh tumor tissue from a prostate cancer patient is surgically implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Passaging: Once the tumors reach a specific size, they are excised and can be serially passaged into new cohorts of mice.

  • Treatment: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized to receive treatment with this compound, a comparator drug, or a vehicle control, typically administered orally.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of AR protein and downstream signaling molecules.[11]

Conclusion

This compound represents a significant advancement in the treatment of AR mutation-positive prostate cancer. Its dual mechanism of AR degradation and antagonism provides a robust approach to overcoming the resistance mechanisms that limit the efficacy of current AR-targeted therapies. Preclinical data demonstrates its potent activity against a range of clinically relevant AR mutations, and early clinical data in heavily pretreated patients is encouraging. Head-to-head comparisons with other AR inhibitors, particularly in patient populations with specific AR mutations, will be crucial in defining its precise role in the evolving treatment paradigm for advanced prostate cancer. The ongoing Phase III trial (rechARge, NCT06764485) will provide more definitive evidence of its clinical benefit.[12]

References

Gridegalutamide Demonstrates Superiority in Overcoming Resistance to AR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies indicates that gridegalutamide (also known as BMS-986365 and CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader, exhibits significant advantages over existing AR-targeted therapies in castration-resistant prostate cancer (CRPC), particularly in models of acquired resistance. By employing a dual mechanism of action that combines potent AR degradation with direct antagonism, this compound effectively circumvents key resistance pathways that limit the efficacy of current treatments like enzalutamide (B1683756), abiraterone, and potentially other second-generation AR inhibitors.

This compound, a heterobifunctional molecule, potently and selectively induces the degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[1][2][3] This targeted protein degradation prevents the AR-mediated signaling that drives tumor growth in CRPC.[4] Unlike traditional AR inhibitors that can lead to an upregulation of AR protein levels as a resistance mechanism, this compound maintains low levels of AR protein even when AR transcript levels are elevated.[1]

Superior Preclinical Efficacy in Resistant Models

Preclinical data consistently highlight this compound's robust activity in prostate cancer models that have developed resistance to standard-of-care AR pathway inhibitors (ARPIs). In an abiraterone-resistant patient-derived xenograft (PDX) model of metastatic CRPC (mCRPC), this compound demonstrated notably greater and more durable tumor suppression compared to enzalutamide.[5] Furthermore, in a VCaP mouse xenograft model of enzalutamide resistance, a 30 mg/kg daily oral dose of this compound led to sustained AR protein level reductions of 91% and 83% at 6 and 24 hours, respectively, accompanied by significant tumor growth inhibition.[6] A close analog of this compound, CC2000199, has also shown significant tumor volume reductions in validated models of advanced CRPC and therapy-resistant PDXs, including those with acquired resistance to enzalutamide.

This compound's enhanced potency is further evidenced by its superior performance in in vitro assays. It is approximately 100-fold more potent than enzalutamide at inhibiting androgen-stimulated transcription of AR target genes and 10 to 120-fold more potent at inhibiting the proliferation of multiple AR-dependent prostate cancer cell lines.[1]

Activity Against a Spectrum of AR Mutations

A key challenge in treating CRPC is the emergence of mutations in the AR ligand-binding domain (LBD) that confer resistance to AR-targeted therapies. This compound has demonstrated strong degradation activity against a range of clinically relevant AR mutations. While it is a weak degrader of the L702H mutant, it still inhibits the proliferation of prostate cancer cells harboring this mutation with approximately 10-fold greater potency than enzalutamide.[6] However, it is important to note that like other AR degraders that target the LBD, this compound is not expected to be effective against AR splice variants that lack the LBD, such as AR-V7.[6]

Comparative Performance Data

To facilitate a clear comparison of this compound's preclinical performance against other AR-targeted therapies, the following tables summarize key experimental data.

Parameter This compound (BMS-986365) Enzalutamide Reference
AR Binding Affinity (Ki) 3.6 nM47 nM[6]
Potency (Inhibition of AR-dependent proliferation) 10 to 120-fold more potent-[1]
Potency (Inhibition of AR target gene transcription) ~100-fold more potent-[1]
Table 1: Comparative Potency and Binding Affinity of this compound and Enzalutamide.
AR Status Cell Line This compound (BMS-986365) DC50 Reference
Wild-TypeVCaP10-40 nM
H875YCW-R22PC_HR6 nM[6]
L702HPC31509 nM[6]
Table 2: Degradation Capacity (DC50) of this compound across various AR mutations.
Model Treatment Outcome Reference
Enzalutamide-Resistant VCaP XenograftThis compound (30 mg/kg, QD)91% AR protein reduction at 6h; 83% at 24h[6]
Abiraterone-Resistant PDX (CTG-2440)This compound (60 mg/kg, QD) vs. Enzalutamide (50 mg/kg, QD)This compound was more efficacious and durable[5]
Table 3: In Vivo Efficacy of this compound in Resistant Xenograft Models.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented above.

Androgen Receptor Degradation Assay

Western blotting was the primary method used to assess AR protein degradation. Prostate cancer cells (e.g., VCaP, LNCaP) were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 4 to 20 hours). Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein lysates were then separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with a primary antibody specific for the androgen receptor. The signal was detected using a secondary antibody and chemiluminescence, with band intensities quantified to determine the extent of AR degradation.[7]

Cell Proliferation Assay

The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to measure the effect of this compound on cell proliferation. Prostate cancer cells were seeded in 96-well plates and treated with a range of drug concentrations for a period of 72 hours. After the incubation period, the CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells. Luminescence was measured using a plate reader, and the data was used to determine the half-maximal inhibitory concentration (IC50) for each compound.[8][9][10][11][12]

In Vivo Xenograft Studies

For in vivo efficacy studies, human prostate cancer cell lines (e.g., LNCaP, VCaP) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.[3][13][14][15] Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting to assess AR protein levels.

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the androgen receptor signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for assessing AR degradation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Androgen Receptor Signaling Pathway.

Gridegalutamide_MOA This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Recruits Ubiquitin Ubiquitin AR->Ubiquitin Ubiquitination CRBN->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Leads to

Mechanism of Action of this compound.

AR_Degradation_Workflow start Start: Seed Prostate Cancer Cells treat Treat with this compound (various concentrations & times) start->treat lyse Lyse Cells (RIPA Buffer) treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Anti-AR Antibody transfer->probe detect Detect Signal (Chemiluminescence) probe->detect quantify Quantify Band Intensity (Determine DC50) detect->quantify end End: Assess AR Degradation quantify->end

Experimental Workflow for AR Degradation Assay.

References

Gridegalutamide: A Comparative Analysis of Androgen Receptor Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for androgen receptor (AR)-driven malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC), is rapidly evolving. A paradigm shift from conventional AR inhibition to targeted degradation has emerged as a promising strategy to overcome resistance mechanisms. Gridegalutamide (BMS-986365), a novel proteolysis-targeting chimera (PROTAC), exemplifies this next generation of AR-targeted therapies. This guide provides a comprehensive, data-supported comparison of this compound's AR degradation efficiency against other prominent AR degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound, like other AR PROTACs, is a heterobifunctional molecule designed to harness the cell's own protein disposal machinery.[1] It functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the tagging of the AR protein with ubiquitin, marking it for degradation by the proteasome.[1] This "event-driven" mechanism of action offers a distinct advantage over traditional "occupancy-driven" inhibitors, as a single PROTAC molecule can catalytically induce the degradation of multiple AR proteins. Furthermore, this compound possesses a dual mechanism of action, not only degrading AR but also acting as an antagonist, which may offer a more profound and durable inhibition of AR signaling.[1]

Mechanism of AR PROTACs cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound (AR PROTAC) AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase AR_E3_PROTAC AR-PROTAC-E3 Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeted for Degradation Proteasome->AR AR Degradation AR_E3_PROTAC->Ub Ubiquitination

Caption: Mechanism of this compound-mediated AR degradation.

Comparative Degradation Efficiency

The preclinical efficacy of AR degraders is primarily evaluated by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes the available preclinical data for this compound and other key AR degraders in various prostate cancer cell lines.

CompoundTarget E3 LigaseCell LineDC50 (nM)Dmax (%)Citation(s)
This compound (BMS-986365) Cereblon (CRBN)VCaP6-10>90[2]
LNCaPNot explicitly stated>90[2]
Bavdegalutamide (ARV-110) Cereblon (CRBN)VCaP<1>95
LNCaP<1>95
Luxdegalutamide (ARV-766) Cereblon (CRBN)VCaP (WT)<1>90
ARD-2051 Cereblon (CRBN)LNCaP0.692
VCaP0.697
ARCC-4 von Hippel-Lindau (VHL)VCaP5>98
LNCaP5>98

Experimental Protocols

The determination of AR degradation efficiency predominantly relies on Western blotting. This technique allows for the quantification of AR protein levels in cancer cell lines following treatment with a degrader compound.

Western Blotting for AR Degradation

This protocol outlines the key steps to assess the degradation of the AR protein.

AR Degradation Western Blot Workflow cluster_workflow Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment 2. Treatment with AR Degrader (Varying concentrations and time points) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer with inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA or Bradford assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF or nitrocellulose membrane) sds_page->transfer blocking 7. Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-AR antibody) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry to determine DC50 and Dmax) detection->analysis end End analysis->end

Caption: Standard workflow for assessing AR degradation via Western blot.

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are then treated with a range of concentrations of the AR degrader or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) or Bradford protein assay to ensure equal protein loading for electrophoresis.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the androgen receptor.

  • Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system.

4. Data Analysis:

  • The intensity of the AR band for each treatment condition is normalized to a loading control (e.g., GAPDH or β-actin).

  • The percentage of AR degradation is calculated relative to the vehicle-treated control.

  • The DC50 value is determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve. Dmax represents the maximum observed degradation.

Conclusion

This compound demonstrates potent degradation of the androgen receptor, a key driver of prostate cancer progression. While direct head-to-head comparisons in identical experimental settings are limited in the public domain, the available data indicates that this compound is a highly effective AR degrader. Its dual mechanism of action, combining degradation with antagonism, positions it as a promising therapeutic candidate for patients with advanced prostate cancer, including those who have developed resistance to current standard-of-care AR pathway inhibitors. Further clinical investigation will be crucial to fully elucidate its comparative efficacy and safety profile in a clinical setting.

References

Independent Validation of Gridegalutamide: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Gridegalutamide (also known as BMS-986365 and CC-94676), a novel androgen receptor (AR) degrader, with other AR-targeted therapies. The information is compiled from publicly available preclinical data to support independent validation efforts.

Executive Summary

This compound is an orally bioavailable, heterobifunctional molecule that operates through a dual mechanism of action: it is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor, and it also acts as a competitive antagonist of the AR.[1][2] This dual action is designed to overcome resistance to standard androgen receptor pathway inhibitors (ARPIs).[1] Preclinical studies have demonstrated its potential to be more potent and effective than the current standard-of-care, enzalutamide (B1683756), in various prostate cancer models.[2] This guide summarizes the key preclinical data and provides detailed methodologies for the pivotal experiments.

Data Presentation

In Vitro Performance

Table 1: In Vitro Androgen Receptor Degradation

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)Time Point (h)Reference
This compound VCaP~1>9524[3]
Bavdegalutamide (ARV-110) VCaP<1>9024[4]
Luxdegalutamide (ARV-766) VCaP<1>90-[5]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineIC₅₀ (nM)Reference
This compound VCaP~1-10[3]
Enzalutamide VCaP~10-100[3]
Bavdegalutamide (ARV-110) VCaP~1[4]

IC₅₀: Half-maximal inhibitory concentration.

In Vivo Performance

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

CompoundModelDosingTumor Growth Inhibition (%)AR Degradation (%)Reference
This compound VCaP Xenograft30 mg/kg, PO, QDSignificant>90[3]
Enzalutamide VCaP Xenograft10 mg/kg, PO, QDModerateNot Applicable[3]
This compound PDX (Enzalutamide-resistant)30 mg/kg, PO, QDSignificantNot Reported[2]
Bavdegalutamide (ARV-110) PDX (AR-expressing)Not SpecifiedGreater than EnzalutamideSubstantial[4]

PO: Per os (by mouth). QD: Quaque die (once a day). PDX: Patient-Derived Xenograft.

Experimental Protocols

Androgen Receptor Degradation Assay (Western Blot)

This protocol is a generalized procedure based on standard Western blotting techniques often cited in the evaluation of AR degraders.[6][7]

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (e.g., VCaP) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Protein Lysate Preparation:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are collected, and protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody against the androgen receptor. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification:

    • The intensity of the AR band is quantified using densitometry software and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control.

Cell Proliferation Assay (WST-1)

This protocol is a general guideline for assessing cell viability based on the WST-1 assay, a common method in preclinical drug evaluation.[8][9]

  • Cell Seeding:

    • Prostate cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A serial dilution of this compound and comparator compounds is prepared.

    • The culture medium is replaced with fresh medium containing the test compounds or vehicle control.

    • The plate is incubated for an additional 72-96 hours.

  • WST-1 Reagent Addition and Incubation:

    • 10 µL of WST-1 reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement:

    • The absorbance of each well is measured at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background.

  • Data Analysis:

    • The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.[10][11]

  • Animal Models:

    • Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.

    • For cell line-derived xenografts (CDX), prostate cancer cells (e.g., 1-5 x 10⁶ VCaP cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

    • For patient-derived xenografts (PDX), small tumor fragments from a patient's tumor are surgically implanted subcutaneously.[12][13][14][15]

  • Tumor Growth and Treatment Initiation:

    • Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment groups.

  • Drug Administration:

    • This compound and comparator drugs (e.g., enzalutamide) are formulated for oral administration.

    • The compounds are administered daily by oral gavage at specified doses. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured 2-3 times per week.

    • The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for AR levels).

  • Data Analysis:

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization

Gridegalutamide_MoA cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR This compound->AR Antagonizes (Blocks Activation) CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Targeted for Degradation Nucleus Nucleus AR->Nucleus Translocates Ub Ubiquitin CRBN->Ub Transfers Ub->AR Polyubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Androgen Androgen Androgen->AR Activates AR_Signaling AR Signaling (Tumor Growth) Nucleus->AR_Signaling Initiates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Prostate Cancer Cell Lines (e.g., VCaP) treatment_vitro Treat with this compound & Comparators start_vitro->treatment_vitro start_vivo Establish Xenograft Tumors in Immunodeficient Mice ar_degradation AR Degradation Assay (Western Blot) treatment_vitro->ar_degradation proliferation Cell Proliferation Assay (WST-1) treatment_vitro->proliferation dc50 Determine DC₅₀ ar_degradation->dc50 ic50 Determine IC₅₀ proliferation->ic50 treatment_vivo Administer this compound & Comparators (Oral Gavage) start_vivo->treatment_vivo monitoring Monitor Tumor Growth & Body Weight treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Weight, AR Levels monitoring->endpoint efficacy Assess Anti-Tumor Efficacy endpoint->efficacy

References

Assessing the Translational Relevance of Gridegalutamide's Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for Gridegalutamide (BMS-986365), a novel androgen receptor (AR) degrader, with alternative AR-targeted therapies. The objective is to assess the translational relevance of this compound's preclinical data by presenting quantitative comparisons, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Executive Summary

This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor, a key driver of prostate cancer progression.[1][2][3] It exhibits a dual mechanism of action, functioning as both an AR degrader and antagonist.[1] Preclinical studies have demonstrated this compound's potential to overcome resistance to current AR pathway inhibitors. This guide will delve into the supporting data and compare its performance against established second-generation antiandrogens such as enzalutamide, apalutamide, and darolutamide, as well as another AR degrader, bavdegalutamide.

Quantitative Preclinical Data Comparison

The following tables summarize the key quantitative data from preclinical studies of this compound and its comparators.

Table 1: In Vitro Activity of AR-Targeted Therapies

CompoundTargetCell LineAssayResultCitation
This compound AR Degrader & AntagonistVCaPAR Degradation83% AR reduction at 24h (30 mg/kg in vivo)
LNCaPProliferation InhibitionMore potent than enzalutamide
22Rv1AR DegradationDegrades full-length and truncated AR[4]
Enzalutamide AR AntagonistLNCaPProliferation InhibitionIC50 ~1 µM
C4-2PSA Expression InhibitionEffective at 1 nM DHT stimulation
Apalutamide AR AntagonistLNCaP/AR(cs)Tumor Volume ReductionMore effective than bicalutamide
Darolutamide AR AntagonistLAPC-4Cell ViabilityStrong reduction
Bavdegalutamide AR DegraderVCaPAR DegradationDC50 in low nM range

Table 2: In Vivo Efficacy of AR-Targeted Therapies in Xenograft Models

CompoundModelDosingOutcomeCitation
This compound VCaP Mouse Model30 mg/kg, PO, daily91% AR reduction at 6h
Enzalutamide-Resistant PDXNot specifiedTumor growth suppression
Enzalutamide LNCaP-AR Xenograft1-50 mg/kg/day, POTumor regression
22Rv1 Xenograft10mg/kgDecreased lymph node metastases in humanized model
Apalutamide LNCaP/AR(cs) XenograftNot specifiedReduced tumor volume
Darolutamide LAPC-4 XenograftNot specifiedMarkedly reduced tumor growth
Bavdegalutamide Enzalutamide-Resistant PDXNot specifiedRobust tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. The following sections outline representative protocols for key experiments cited in the preclinical assessment of this compound and its alternatives.

Western Blot for AR Degradation

This protocol describes the general procedure for assessing androgen receptor protein levels in prostate cancer cell lines following treatment with a potential AR degrader.

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for specified time points (e.g., 4, 8, 24 hours).

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • The cell lysates are collected and centrifuged to pellet cell debris. The supernatant containing the protein is collected.

3. Protein Quantification:

  • Protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.

4. Gel Electrophoresis and Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Proteins are separated by size via electrophoresis.

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • The membrane is blocked in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the androgen receptor overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The membrane is washed again with TBST.

6. Detection and Analysis:

  • An enhanced chemiluminescence (ECL) substrate is added to the membrane to visualize the protein bands.

  • The chemiluminescent signal is captured using an imaging system.

  • The intensity of the AR band is quantified and normalized to the loading control to determine the relative AR protein levels.

In Vivo Prostate Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model of prostate cancer.

1. Cell Line and Animal Model:

  • Human prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured as described above.

  • Immunocompromised mice (e.g., male athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • A suspension of prostate cancer cells mixed with Matrigel is injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Tumor volume is monitored regularly using calipers (Volume = (length x width^2)/2).

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound (e.g., this compound) is administered to the treatment group via the appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.

4. Monitoring and Endpoints:

  • Tumor volume and body weight are measured at regular intervals throughout the study.

  • The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined duration.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general overview of establishing and utilizing PDX models for preclinical drug evaluation.

1. Tissue Acquisition and Implantation:

  • Fresh tumor tissue is obtained from patients with prostate cancer following informed consent and ethical approval.

  • The tumor tissue is fragmented and surgically implanted into immunocompromised mice, often under the renal capsule or subcutaneously.

2. Engraftment and Expansion:

  • Successful engraftment is monitored by palpation or imaging.

  • Once the primary tumor reaches a sufficient size, it is harvested and can be serially passaged into new cohorts of mice for expansion.

3. Preclinical Efficacy Trial:

  • Mice bearing established PDX tumors of a desired passage number are randomized into treatment and control groups.

  • Treatment with the investigational drug and vehicle control is administered as described in the xenograft study protocol.

  • Tumor growth is monitored, and at the end of the study, tumors are collected for analysis to assess treatment response.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and preclinical evaluation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR AR AR_complex->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Gridegalutamide_MOA cluster_PROTAC This compound (PROTAC) cluster_Cell Cellular Machinery This compound This compound AR_ligand AR Ligand Linker Linker E3_ligand E3 Ligase Ligand AR Androgen Receptor (AR) E3_ligase E3 Ubiquitin Ligase AR_ligand->AR Binds to E3_ligand->E3_ligase Recruits Ub Ubiquitin AR->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation Xenograft_Workflow start Prostate Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment control Vehicle Administration randomization->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Further Analysis euthanasia->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Gridegalutamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Gridegalutamide, a novel androgen receptor (AR) degrader, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Disposal Principle: Adherence to Local Regulations

The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container to in accordance with local regulation"[1]. This underscores the importance of understanding and complying with the specific waste management policies of your institution and the regulations set forth by local, state, and federal authorities.

Hazard Profile of this compound

Before handling for disposal, it is crucial to be aware of the hazard classifications for this compound, which inform the necessary safety precautions:

  • Acute toxicity (oral)

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation [1]

Personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection[1].

General Step-by-Step Disposal Protocol for this compound Waste

While specific procedures are dictated by local regulations, the following general protocol outlines the best practices for disposing of this compound and similar hazardous chemical waste in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its toxicological properties, this compound waste should be treated as hazardous chemical waste.

  • Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other waste streams like biological or radioactive waste. It should be collected in a designated hazardous waste container.

Step 2: Container Selection and Labeling

  • Use Appropriate Containers: Collect this compound waste in a leak-proof container that is chemically compatible with the substance. If the original container is used, ensure its label is intact and legible[2].

  • Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The label should also include the date when waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when adding waste.

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.

Step 4: Disposal Pickup and Final Treatment

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.

  • Incineration: The typical final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed waste management facility.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty vials, should also be disposed of as hazardous waste.

  • Solid Waste: Contaminated solids should be placed in a designated, labeled hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is specifically designated for chemically contaminated sharps.

The following table summarizes the key disposal information for this compound:

Aspect Guideline Reference
Primary Disposal Guideline Dispose of in accordance with local regulations.[1]
Waste Classification Hazardous Chemical WasteInstitutional/Local Regulations
Container Type Leak-proof, chemically compatible, and clearly labeled.[3][4]
Storage Sealed container in a designated satellite accumulation area.[4]
Recommended Final Disposal High-temperature incineration via a licensed facility.[1]
PPE Requirement Protective gloves, protective clothing, eye protection, face protection.[1]

Experimental Workflow for this compound Disposal

To visualize the procedural flow for the proper disposal of this compound in a laboratory setting, the following diagram outlines the key decision and action points.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe Before Handling identify_waste Identify as Hazardous Chemical Waste ppe->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste select_container Select Leak-Proof, Compatible Container segregate_waste->select_container label_container Label Container: 'Hazardous Waste - this compound' select_container->label_container store_container Store in Designated Satellite Accumulation Area (Sealed) label_container->store_container contact_ehs Contact Institutional EHS for Waste Pickup store_container->contact_ehs end Disposal by Licensed Facility (Incineration) contact_ehs->end

References

Personal protective equipment for handling Gridegalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Gridegalutamide (also known as BMS-986365 and CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader for research use.[1] As a potent compound classified as an antineoplastic agent, stringent adherence to safety protocols is imperative to minimize exposure risk to laboratory personnel.[2][3] This guide provides essential information on personal protective equipment (PPE), and operational and disposal plans for handling this compound in a research setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various handling scenarios, based on guidelines for hazardous drugs (HDs).[2][4]

Activity Required Personal Protective Equipment
Handling Intact Vials/Packages Single pair of chemotherapy-tested gloves.
Weighing and Compounding Double pair of chemotherapy-tested gloves, disposable gown, face shield, and a NIOSH-approved respirator (N95 or higher). Work should be conducted in a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).
Administering to Animals Double pair of chemotherapy-tested gloves, disposable gown, and eye protection.
Handling Waste and Decontamination Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. For large spills, a respirator is also required.

Key PPE Specifications:

PPE Component Specification
Gloves Chemotherapy-tested nitrile gloves. Double gloving is recommended for most procedures.
Gowns Disposable, lint-free gowns made of polypropylene (B1209903) with a polyethylene (B3416737) coating that have been tested for resistance to chemotherapy drugs.
Eye/Face Protection Safety glasses with side shields, goggles, or a face shield.
Respiratory Protection NIOSH-approved N95 or higher respirator for handling powders or when there is a risk of aerosolization.

Spill Management Protocol

Prompt and proper management of a this compound spill is crucial to prevent exposure and environmental contamination. The following workflow outlines the necessary steps.

cluster_0 This compound Spill Response Workflow cluster_1 Spill Cleanup Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Secure Secure the area and restrict access Alert->Secure DonPPE Don appropriate PPE: - Double gloves - Gown - Eye protection - Respirator Secure->DonPPE Contain Contain the spill with absorbent pads DonPPE->Contain WipeUp Wipe up the spill with damp absorbent pads Contain->WipeUp Clean Clean the area with a detergent solution WipeUp->Clean Rinse Rinse the area with water Clean->Rinse Decontaminate Decontaminate the area with a 5% bleach solution Rinse->Decontaminate Dispose Dispose of all contaminated materials in a designated hazardous waste container Decontaminate->Dispose RemovePPE Remove and dispose of PPE Dispose->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash Report Report the spill to the safety officer Wash->Report

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste. This includes empty vials, used PPE, and any materials used for cleaning spills.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Empty Vials and Packaging Place in a designated, sealed hazardous waste container.
Contaminated PPE Place in a designated, sealed hazardous waste container immediately after use.
Sharps Dispose of in a puncture-resistant sharps container designated for chemotherapy waste.
Unused/Expired this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware Decontaminate with a suitable bleach solution or dispose of as hazardous waste.

All hazardous waste must be collected and disposed of by a licensed hazardous waste management company. Ensure that all waste containers are properly labeled with the contents and associated hazards.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.